Nateglinide Ethyl Ester
Beschreibung
BenchChem offers high-quality Nateglinide Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nateglinide Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOHCDLQBWDQOF-CTWPCTMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648386 | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187728-85-4 | |
| Record name | Ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Synthesis Guide: Nateglinide Ethyl Ester (EP Impurity G)
Executive Summary & Chemical Context[1][2][3][4]
This technical guide details the synthesis of Nateglinide Ethyl Ester (N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine ethyl ester) directly from the Active Pharmaceutical Ingredient (API), Nateglinide.
While the industrial synthesis of Nateglinide typically proceeds via the hydrolysis of this ester intermediate, the reverse reaction—esterification of the API—is critical for generating high-purity EP Impurity G reference standards used in pharmacopeial compliance (European Pharmacopoeia / USP) and for investigating prodrug pharmacokinetics.
Structural Integrity & Stereochemical Challenges
Nateglinide contains two critical stereochemical features:
-
Chiral Center: The D-phenylalanine moiety (
-configuration). -
Geometric Isomerism: The trans-1,4-substituted cyclohexane ring.
Crucial Directive: The synthesis protocol must avoid racemization of the amino acid center (which would yield the L-isomer, Impurity B) and prevent cis-isomerization of the cyclohexane ring. Consequently, this guide utilizes a Thionyl Chloride (
Reaction Mechanism & Strategy
The transformation follows a nucleophilic acyl substitution mechanism. Thionyl chloride reacts with ethanol to generate ethoxysulfinyl chloride, which decomposes to release anhydrous
Reaction Scheme (Graphviz)
Figure 1: Acid-catalyzed esterification pathway utilizing in situ acid generation.
Detailed Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Nateglinide | 317.43 | 1.0 | Limiting Reagent |
| Ethanol (Absolute) | 46.07 | Excess (Solvent) | Nucleophile & Solvent |
| Thionyl Chloride ( | 118.97 | 1.2 - 1.5 | Acid Generator / Water Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction Solvent |
| NaHCO | 84.01 | N/A | Neutralization |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. Perform reaction under a nitrogen atmosphere.
Step 1: Solvation
-
Charge a 250 mL round-bottom flask (RBF) with Nateglinide (10.0 g, 31.5 mmol) .
-
Add Absolute Ethanol (100 mL) . Stir until a suspension or partial solution is obtained.
-
Cool the mixture to 0°C using an ice-water bath.
Step 2: Activation & Addition 4. Add Thionyl Chloride (3.4 mL, 47.2 mmol, 1.5 eq) dropwise over 20 minutes via a pressure-equalizing addition funnel.
- Note: The reaction is exothermic. Control addition rate to maintain internal temperature < 5°C.
- Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
Step 3: Reaction 6. Heat the mixture to Reflux (approx. 78°C) for 3 to 5 hours .
- Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3) or HPLC. The starting material (Acid) will disappear, and a less polar spot (Ester) will appear (
).
Step 4: Workup
7. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ethanol and residual
- Caution:
evolution will occur. Vent the separatory funnel frequently.
- Wash with Brine (50 mL) .
- Dry the organic layer over anhydrous
.
Step 5: Isolation & Purification 12. Filter off the drying agent and concentrate the filtrate to dryness. 13. Recrystallization: Dissolve the crude solid in minimal hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate. Cool to 4°C to induce crystallization. 14. Filter the white crystalline solid and dry under vacuum at 45°C for 12 hours.
Process Workflow & Critical Control Points
Figure 2: Operational workflow emphasizing critical temperature controls and workup steps.
Analytical Characterization (Self-Validation)
To ensure the protocol yielded the correct target without racemization, compare analytical data against these expected values:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 124°C - 128°C (Typical range for ester derivatives of this class).
-
1H NMR (400 MHz, CDCl3):
- 7.1-7.3 (m, 5H, Aromatic).
- 5.9 (d, 1H, NH).
-
4.9 (m, 1H,
-CH of Phe). -
4.15 (q, 2H,
) -> Diagnostic signal for Ethyl Ester. -
1.25 (t, 3H,
) -> Diagnostic signal for Ethyl Ester. - 0.8-1.8 (m, Cyclohexyl protons + Isopropyl).
-
Mass Spectrometry (ESI+):
-
Calculated Mass: 345.48 g/mol .[1]
-
Observed
: 346.5 m/z.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to water presence. | Ensure ethanol is anhydrous. Increase |
| Racemization | Reaction temperature too high or prolonged reflux. | Reduce reflux time. Switch to room temperature stirring for 24h (slower but safer). |
| Sticky Solid | Residual solvent or impurities. | Triturate with cold Hexane or Pentane to induce precipitation. |
References
-
European Pharmacopoeia (Ph. Eur.) 10.0 , "Nateglinide Monograph 2575". (Defines Impurity G and related substances).
-
Shinkai, H., et al. (1989).[2] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436-1441.[2] (Foundational chemistry of Nateglinide derivatives).
-
PubChem Compound Summary , "Nateglinide Ethyl Ester (Impurity G)". (Structure and Identifier verification).
-
Simson Pharma , "Nateglinide EP Impurity G Reference Standard". (Commercial validation of the specific impurity structure).
Sources
Technical Whitepaper: Spectroscopic Characterization & Impurity Profiling of Nateglinide Ethyl Ester (EP Impurity G)
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of Nateglinide Ethyl Ester (CAS: 187728-85-4), designated as Impurity G in the European Pharmacopoeia (EP). As a key process-related impurity and potential degradation product in the synthesis of Nateglinide (an oral antidiabetic agent targeting ATP-sensitive
This document details the specific spectral fingerprints required to distinguish the ethyl ester from the parent Active Pharmaceutical Ingredient (API), focusing on the diagnostic shifts in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
Nateglinide Ethyl Ester is the ethylated derivative of the D-phenylalanine moiety within the Nateglinide scaffold.[1] It is more lipophilic than the parent acid due to the masking of the carboxylic acid functionality.
| Parameter | Detail |
| Common Name | Nateglinide Ethyl Ester |
| Regulatory Designation | Nateglinide EP Impurity G |
| IUPAC Name | Ethyl (2R)-3-phenyl-2-[(trans-4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
| CAS Number | 187728-85-4 |
| Molecular Formula | |
| Molecular Weight | 345.48 g/mol |
| Parent API | Nateglinide ( |
Synthesis & Origin Pathway
The impurity typically arises via two mechanisms:
-
By-product Formation: Esterification of Nateglinide during crystallization or work-up if ethanol is used as a solvent in the presence of trace acid catalysts.
-
Synthetic Intermediate: Incomplete hydrolysis if the ethyl ester is used as a protected intermediate during the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine ethyl ester.
Figure 1: Origin pathway of Nateglinide Ethyl Ester. The ester serves as a precursor but becomes Impurity G if retained in the final product.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of the ester modification via the molecular ion shift (+28 Da relative to Nateglinide) and specific fragmentation patterns.
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
Diagnostic Signals
| Ion Type | m/z Value | Interpretation |
| 346.24 | Protonated Molecular Ion (Base Peak). Distinct from Nateglinide ( | |
| 368.22 | Sodium Adduct (Common in ester analysis). | |
| Fragment A | 300.19 | Loss of Ethanol ( |
| Fragment B | 120.08 | Phenylalanine immonium ion (Characteristic of Phe backbone). |
Fragmentation Logic
The stability of the ethyl ester alters the fragmentation pathway compared to the free acid. The primary loss is the ethoxy group, followed by the cleavage of the amide bond.
Figure 2: Proposed MS fragmentation pathway for Nateglinide Ethyl Ester.
Infrared Spectroscopy (IR)[3][6][7]
IR is the rapid screening tool for this impurity. The key differentiator is the Carbonyl (
Comparative IR Fingerprint
| Functional Group | Nateglinide (API) | Nateglinide Ethyl Ester (Impurity G) | Causality / Explanation |
| O-H Stretch | 2500–3300 | Absent | Removal of carboxylic acid proton eliminates the broad H-bonded OH band. |
| N-H Stretch | ~3300 | ~3300–3350 | Amide NH remains; may sharpen due to reduced H-bonding network. |
| Ester C=O | Absent | 1730–1750 | Diagnostic Peak. Esters vibrate at higher frequencies than H-bonded acids (~1715). |
| Amide I (C=O) | ~1647 | ~1650 | The amide linkage connecting the cyclohexane and phenylalanine is structurally unchanged. |
| C-O Stretch | ~1290 | ~1180–1200 | Shift in the C-O-C stretching vibration characteristic of ethyl esters. |
Nuclear Magnetic Resonance (NMR)[6][7][11]
NMR is the definitive technique for structural confirmation. The data below assumes a solvent of DMSO-
H NMR Assignment (600 MHz, DMSO- )
The ethyl ester introduces two new signal groups (quartet and triplet) and removes the carboxylic acid proton.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -COOH | Absent | - | - | The broad singlet at ~12.0 ppm (seen in API) is missing. |
| Amide NH | 8.0 – 8.3 | Doublet ( | 1H | Amide proton, coupled to the chiral |
| Aromatic | 7.1 – 7.3 | Multiplet | 5H | Phenylalanine ring protons (unchanged from API). |
| 4.4 – 4.6 | Multiplet | 1H | Chiral center methine. Shift varies slightly due to esterification. | |
| Ester | 4.0 – 4.1 | Quartet ( | 2H | Diagnostic: Methylene protons of the ethyl group. |
| Cyclohexyl | 1.0 – 1.9 | Multiplets | ~9H | Cyclohexane ring protons. |
| Ester | 1.1 – 1.2 | Triplet ( | 3H | Diagnostic: Methyl protons of the ethyl group. |
| Isopropyl | 0.8 – 0.9 | Doublet | 6H | Gem-dimethyl groups on the cyclohexane tail. |
C NMR Key Shifts
-
Ester Carbonyl: ~172 ppm (Distinct from Acid Carbonyl ~174 ppm, though close; 2D HMBC required for absolute certainty in mixtures).
-
Ester
: ~60-61 ppm. -
Ester
: ~14 ppm.
Analytical Control Strategy
For routine quality control, High-Performance Liquid Chromatography (HPLC) is used. The spectroscopic data informs the method development.
Chromatographic Behavior
Because the ethyl ester lacks the ionizable carboxylic acid group, it is significantly less polar (more hydrophobic) than Nateglinide.
-
Column: C18 (Octadecylsilane).
-
Mobile Phase: Phosphate Buffer (pH ~2.5) / Acetonitrile gradient.
-
Elution Order:
-
Nateglinide (API) - Elutes earlier.
-
Impurity G (Ethyl Ester) - Elutes later (Higher Relative Retention Time, RRT > 1.0).
-
Figure 3: Analytical workflow for detecting Impurity G in Nateglinide drug substance.
References
- European Pharmacopoeia (Ph. Eur.). Nateglinide Monograph 2575. (Defines Impurity G).
-
Axios Research . Nateglinide EP Impurity G Reference Standard Data. Available at: [Link]
-
PubChem . Nateglinide Compound Summary. National Library of Medicine. Available at: [Link]
- ICH Guidelines. Impurities in New Drug Substances Q3A(R2).
Disclaimer: This guide is for research and development purposes. Analytical methods for regulatory submission must be validated according to current GMP standards.
Sources
- 1. Nateglinide EP Impurity G - CAS - 187728-85-4 | Axios Research [axios-research.com]
- 2. Nateglinide [drugfuture.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nateglinide - Wikipedia [en.wikipedia.org]
- 5. ::Nateglinide Ethyl Ester | CAS NO: 187728-85-4 | SVAK Lifesciences:: [svaklifesciences.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1H NMR spectrum of Nateglinide Ethyl Ester
Technical Whitepaper: 1H NMR Characterization of Nateglinide Ethyl Ester
Executive Summary
Nateglinide Ethyl Ester (NEE) serves a dual role in the pharmaceutical lifecycle of the anti-diabetic agent Nateglinide: it is the penultimate synthetic intermediate and a critical process-related impurity (designated as Ester Impurity in pharmacopeial monographs).
Precise characterization of NEE is essential for establishing mass balance in reaction monitoring and ensuring regulatory compliance (ICH Q3A/B). This guide provides a rigorous, self-validating protocol for the 1H NMR analysis of NEE. Unlike generic spectral lists, this document focuses on the causality of chemical shifts, the differentiation of the ester from the parent API (Active Pharmaceutical Ingredient), and the stereochemical integrity of the trans-cyclohexyl moiety.
Structural Context & Synthesis Logic
To interpret the spectrum, one must understand the molecular assembly. NEE is constructed from a D-phenylalanine ethyl ester backbone acylated by trans-4-isopropylcyclohexanecarboxylic acid.[1]
Key Structural Moieties:
-
The Reporter Group: The ethyl ester (
) is the primary spectroscopic handle distinguishing NEE from Nateglinide. -
The Chiral Center: The
-proton of the D-phenylalanine moiety is sensitive to the electronic environment of the adjacent ester. -
The Stereochemical Anchor: The trans-1,4-disubstituted cyclohexane ring.
Figure 1: Synthesis and Impurity Pathway The following diagram outlines the origin of NEE and its relationship to the final drug substance.
Caption: Synthesis pathway showing NEE as the direct precursor to Nateglinide. Incomplete hydrolysis leads to NEE persisting as a process impurity.
Experimental Protocol
This protocol prioritizes resolution of the aliphatic region and accurate integration of the ester protons.
Solvent Selection Strategy
-
Recommended: Chloroform-d (
, 99.8% D)-
Why: Esters typically exhibit sharper line shapes in non-polar solvents.
minimizes viscosity-induced broadening in the aliphatic region (cyclohexyl protons) compared to DMSO-d6. It also provides a distinct chemical shift separation between the amide and aromatic protons.
-
-
Alternative: DMSO-d6
-
Why: Use only if direct comparison with the USP reference standard of Nateglinide (which is run in DMSO due to solubility of the free acid) is required. Note that the amide proton will shift significantly downfield (
ppm) in DMSO.
-
Acquisition Parameters (500 MHz equivalent)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (
): Set to seconds.-
Reasoning: The aromatic protons and the quaternary carbonyl carbons have longer
relaxation times. Accurate quantitative integration (qNMR) requires to avoid underestimating the aromatic integral relative to the fast-relaxing methyl groups.
-
-
Spectral Width: -2 to 14 ppm (to capture potential acid exchangeables if mixed with API).
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment
The spectrum is divided into three diagnostic zones. The chemical shifts below are reported for
Zone A: The Downfield Region (6.0 – 8.0 ppm)
Contains the aromatic ring and the amide linkage.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 7.10 – 7.35 | Multiplet | 5H | Aromatic Phenyl Ring | The monosubstituted benzene ring shows typical magnetic anisotropy. These peaks are invariant between the ester and the free acid. |
| 5.90 – 6.10 | Doublet ( | 1H | Amide | The doublet arises from coupling to the adjacent chiral |
Zone B: The "Fingerprint" Region (4.0 – 5.0 ppm)
This region contains the definitive proof of esterification.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 4.85 – 4.95 | DT/Multiplet | 1H | This proton is deshielded by both the amide carbonyl and the ester carbonyl. Its coupling pattern reveals the stereochemistry of the amino acid backbone. | |
| 4.16 | Quartet ( | 2H | Ester | CRITICAL: This quartet is the "smoking gun" for NEE. It is absent in Nateglinide. Its integration must be exactly 2:5 relative to the aromatic ring. |
Zone C: The Upfield Aliphatic Forest (0.8 – 3.2 ppm)
Contains the cyclohexyl and isopropyl groups. Complex due to overlap.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 3.05 – 3.15 | DD/Multiplet | 2H | Benzylic | Diastereotopic protons adjacent to the phenyl ring. |
| 2.00 – 2.15 | Multiplet (tt) | 1H | Cyclohexyl C1-H | The methine proton adjacent to the carbonyl. Its axial position (trans isomer) dictates its shift. |
| 1.60 – 1.80 | Multiplet | 4H | Cyclohexyl equatorial | Protons on the ring carbons C2/C6 and C3/C5 (equatorial). |
| 1.25 | Triplet ( | 3H | Ester | Coupled to the quartet at 4.16 ppm. Confirms the ethyl group. |
| 0.85 – 1.40 | Multiplets | ~6H | Cyclohexyl axial + Isopropyl CH | The "hump" of axial protons and the isopropyl methine. |
| 0.86 | Doublet ( | 6H | Isopropyl Methyls | The terminal methyl groups of the cyclohexyl tail. |
Impurity Profiling: The Decision Tree
Distinguishing NEE from the Active Pharmaceutical Ingredient (Nateglinide) and other potential esters (e.g., Methyl Ester) is a common quality control task.
Differentiation Logic:
-
NEE vs. Nateglinide: Look for the loss of the broad carboxylic acid peak (
ppm) and the appearance of the ethyl quartet (4.16 ppm). -
NEE vs. Methyl Ester: The methyl ester will show a sharp singlet
ppm (integration 3H) instead of the quartet/triplet system of the ethyl group.
Figure 2: NMR Identification Workflow Use this logic flow to validate the sample identity.
Caption: Logical decision tree for distinguishing Nateglinide Ethyl Ester from its parent acid and methyl analog.
Scientific Validation & Troubleshooting
Self-Validating the Spectrum: To ensure the spectrum is reliable, perform the following internal checks:
-
Integral Ratio: Normalize the aromatic region (7.1-7.35 ppm) to 5.00. The ethyl quartet (4.16 ppm) must integrate to 2.00 (
). If the integral is low, hydrolysis may have occurred. -
Coupling Verification: The coupling constant (
) of the quartet at 4.16 ppm and the triplet at 1.25 ppm must match (typically 7.1 Hz). Use a processing software "J-coupler" tool to verify this connectivity.
Common Artifacts:
-
Water Peak: In
, water appears ppm, often overlapping with the cyclohexyl region. Ensure the solvent is dry or use shake to identify exchangeable protons. -
Rotational Isomers: While less common in secondary amides than tertiary amides, broadening of the amide doublet or
-proton signal may indicate restricted rotation around the amide bond. Warming the sample to 40°C usually coalesces these peaks.
References
-
United States Pharmacopeia (USP) . Nateglinide Monograph: Impurity Testing. USP-NF.[2] (Defines Nateglinide Related Compound A, B, and Ester impurities). [Link]
-
European Pharmacopoeia (Ph. Eur.) . Nateglinide: Impurity B and Related Substances. (Provides standards for the ethyl ester derivative). [Link]
-
Shinkai, H., et al. (1989).[3] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436–1441.[3] (Seminal paper on the synthesis and SAR of Nateglinide derivatives). [Link]
-
Abraham, R. J., et al. (2004). "Prediction of the 1H chemical shifts of molecules containing the ester group." Magnetic Resonance in Chemistry, 42(11), 938-947. (Foundational text for ester chemical shift assignment). [Link]
-
Kumari, P., et al. (2022).[4] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences, 6(S2), 12894–12904.[4] (Details the degradation pathways involving ester hydrolysis). [Link]
Sources
Mass Spectrometric Characterization of Nateglinide Ethyl Ester: A Structural Elucidation & Quantification Guide
This guide serves as a definitive technical resource for the mass spectrometric characterization of Nateglinide Ethyl Ester , a critical process-related impurity and degradation product in the development of Nateglinide formulations.
Executive Summary & Chemical Context
Nateglinide (
This ethyl ester is more lipophilic and lacks the acidic proton of the parent drug, significantly altering its ionization behavior and pharmacokinetic profile.[3] Its accurate identification is mandated by ICH Q3A/B guidelines for impurity profiling.[3][5] This guide details the LC-MS/MS workflow to differentiate the ester from the parent drug and quantify it at trace levels.[3][5]
Structural Comparison
| Feature | Nateglinide (Parent) | Nateglinide Ethyl Ester (Target) |
| Formula | ||
| MW (Monoisotopic) | 317.20 Da | 345.23 Da |
| Key Functional Group | Carboxylic Acid (-COOH) | Ethyl Ester ( |
| Ionization Preference | ESI (-) (Acidic) or ESI (+) | ESI (+) (Protonation on Amide/Amine) |
| LogP (Hydrophobicity) | ~2.4 (Moderate) | > 3.5 (High) |
Experimental Methodology
Sample Preparation Strategy
Causality: Direct injection of high-concentration drug product can contaminate the MS source.[1][3][5] A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to enrich the less polar ester.[1][3][5]
-
Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH).[1][3][5] Avoid ethanol to prevent in situ artifactual esterification during sample prep.[3][5]
-
Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for sensitivity tuning.
Liquid Chromatography Conditions
Objective: Separate the parent drug (eluting earlier) from the hydrophobic ethyl ester to prevent ion suppression.[3][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 1.8 µm).[3][5] -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).[1][3][5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Mass Spectrometry Source Parameters (ESI)
Rationale: While Nateglinide ionizes well in Negative mode (
-
Ionization Mode: ESI Positive (
) -
Desolvation Temp: 350°C (High temp required for the stable amide backbone)[1][3]
Mass Spectrometric Fragmentation & Mechanism[3][5][7][8][9]
Precursor Ion Selection[1][3][5]
Fragmentation Pathways (MS/MS)
The differentiation relies on locating the position of the ethyl group.[3][5] The fragmentation of Nateglinide-type molecules is dominated by the cleavage of the amide bond.
Pathway A: Amide Bond Cleavage [3]
-
Cyclohexyl Fragment (Common to both): The bond between the carbonyl carbon and the amide nitrogen breaks.[3][5]
Pathway B: Phenylalanine Fragment (Differentiating) [1][3][5]
-
Parent Drug: The "right" side is D-Phenylalanine.[1][3][4][5]
-
Ethyl Ester: The "right" side is D-Phenylalanine Ethyl Ester.[1][3][5]
Visualization of Fragmentation Logic[3][5]
Figure 1: MS/MS fragmentation pathway of Nateglinide Ethyl Ester.[1][3][5] The red node (m/z 194) is the specific diagnostic marker distinguishing it from the parent drug.
Quantification Protocol (MRM)[1][3][5]
For quantitative analysis in pharmacokinetic or quality control studies, Multiple Reaction Monitoring (MRM) is required.[3][5]
Table 1: Optimized MRM Transitions
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| Nateglinide | 318.2 | 120.1 | 25 | Quantifier (Phe-Immonium) |
| Nateglinide | 318.2 | 153.1 | 15 | Qualifier (Cyclohexyl) |
| Nateglinide Et-Ester | 346.2 | 194.1 | 18 | Quantifier (Specific) |
| Nateglinide Et-Ester | 346.2 | 153.1 | 20 | Qualifier (Common) |
| Nateglinide Et-Ester | 346.2 | 148.1 | 30 | Qualifier (Loss of EtOH) |
Protocol Validation Steps:
-
Linearity: Establish a calibration curve from 1 ng/mL to 1000 ng/mL. The ester is hydrophobic and may show carryover; ensure needle wash includes 50% Methanol/Isopropanol.[3][5]
-
Specificity: Inject pure Nateglinide (high conc.) and monitor the 346.2
194.1 transition. Any signal indicates in-source esterification (rare) or impurity presence in the standard.[1][3][5] -
Stability: Ethyl esters are susceptible to hydrolysis.[1][3][5] Process samples at 4°C and analyze within 24 hours.
References
-
Kumari, P., et al. (2022).[3][5] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.
-
PubChem. (n.d.).[1][3][5] "Nateglinide Compound Summary." National Library of Medicine.[3][5]
-
Niessen, W.M.A. (2006).[1][3][5] Liquid Chromatography-Mass Spectrometry. CRC Press.[1][3][5] (General reference for peptide/amino acid derivative fragmentation).
-
ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.
Sources
Nateglinide Ethyl Ester mechanism of action investigation
Topic: Technical Investigation: Nateglinide Ethyl Ester – Prodrug Potential & Pharmacodynamics Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive investigation framework for Nateglinide Ethyl Ester (NEE) , a compound that exists simultaneously as a critical synthesis intermediate, a regulated impurity (Impurity G/D), and a potential prodrug candidate. Unlike the parent compound Nateglinide—a rapid-acting insulin secretagogue targeting ATP-sensitive potassium (
This document details the mechanism of action (MOA) of NEE, shifting the focus from direct receptor binding to metabolic bioactivation . It outlines the specific experimental protocols required to validate its hydrolysis kinetics, receptor affinity, and pharmacokinetic behavior, serving as a roadmap for researchers assessing this molecule’s therapeutic viability or impurity risk profile.
Chemical Identity & Structural Basis
1.1 The Parent vs. The Ester
Nateglinide acts via a specific interaction between its carboxylic acid moiety and the SUR1 subunit of the pancreatic
| Feature | Nateglinide (Parent) | Nateglinide Ethyl Ester (NEE) |
| CAS Registry | 105816-04-4 | 187728-85-4 |
| Molecular Formula | ||
| Function | Active Pharmaceutical Ingredient (API) | Intermediate / Impurity / Prodrug Candidate |
| Key Moiety | Free Carboxyl (-COOH) | Ethyl Ester (-COOEt) |
| Lipophilicity (LogP) | ~2.4 (Ionizable) | ~4.1 (Non-ionizable) |
| Primary Target | SUR1 Receptor (Direct Agonist) | Carboxylesterase (Substrate) |
1.2 Synthesis Pathway
Investigation of NEE begins with its synthesis, typically achieved via amide coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine ethyl ester.
Protocol Summary:
-
Activation: trans-4-isopropylcyclohexanecarboxylic acid is activated using thionyl chloride (
) or EDC/HOBt. -
Coupling: Reaction with D-phenylalanine ethyl ester hydrochloride in the presence of a base (Triethylamine) in Dichloromethane (DCM).
-
Purification: Recrystallization from Ethanol/Water to remove unreacted amine.
Mechanism of Action: The Bioactivation Cascade
The core mechanism of Nateglinide Ethyl Ester is indirect . Due to the esterification of the pharmacophore's essential carboxyl group, NEE is pharmacologically inert at the target site until metabolically activated.
2.1 Phase I: Metabolic Hydrolysis
Upon oral administration, NEE is subjected to enzymatic hydrolysis. The primary drivers are Carboxylesterases (CES) , specifically CES1 (predominant in the liver) and CES2 (predominant in the intestine).
-
Reaction:
-
Kinetics: The rate of hydrolysis determines the onset of action. If hydrolysis is too slow, NEE acts as a competitive inhibitor of its own activation or is excreted unchanged.
2.2 Phase II: Pharmacodynamic Effect (Post-Activation)
Once hydrolyzed, the liberated Nateglinide binds to the sulfonylurea receptor 1 (SUR1) on the pancreatic
-
Binding: Nateglinide binds to the benzamido site of SUR1.
-
Closure: This induces a conformational change closing the
channel (Kir6.2 pore). -
Depolarization: Membrane potential shifts, opening voltage-gated
channels. -
Secretion:
influx triggers exocytosis of insulin granules.
2.3 Visualization of the Pathway
Figure 1: The metabolic activation pathway of Nateglinide Ethyl Ester. Note the dashed red line indicating the ester's lack of direct activity at the receptor.
Experimental Investigation Protocols
To validate the mechanism described above, the following self-validating experimental workflows are recommended.
3.1 In Vitro Hydrolysis Kinetics Assay
Objective: Determine the half-life (
Protocol:
-
Preparation: Prepare a 10 mM stock solution of NEE in DMSO.
-
Incubation:
-
Mix NEE (final conc. 10
) with pooled human liver microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Include a Negative Control (buffer only, no protein) to rule out chemical instability.
-
Include a Positive Control (e.g., Oseltamivir phosphate) known to be hydrolyzed by CES1.
-
-
Sampling: Aliquot 50
at min. -
Quenching: Stop reaction with 150
ice-cold Acetonitrile (ACN) containing Internal Standard (IS). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of NEE (parent) and appearance of Nateglinide (metabolite).
Data Output Table:
| Matrix | Conversion Efficiency (%) | ||
| Human Plasma | [Measured Value] | [Calculated] | [Area Ratio Acid/Ester] |
| Human Liver Microsomes | [Measured Value] | [Calculated] | [Area Ratio Acid/Ester] |
| Buffer Control | < 0.001 | > 24 hrs | < 1% |
3.2 Electrophysiology: Patch-Clamp Validation
Objective: Confirm that NEE does not directly block
Protocol:
-
Cell Line: Use INS-1 832/13 cells or primary murine
-cells. -
Setup: Whole-cell patch-clamp configuration. Holding potential -70 mV.
-
Perfusion:
-
Baseline: Krebs-Ringer buffer (KRB) with low glucose.
-
Treatment A: Apply Nateglinide (10
) -> Expect rapid current inhibition. -
Washout: Restore baseline.
-
Treatment B: Apply NEE (10
) -> Expect no/minimal current inhibition. -
Treatment C: Apply NEE + Esterase -> Expect delayed current inhibition.
-
-
Validation: If Treatment B causes block, the ester has intrinsic activity (unlikely for this class).
3.3 Investigation Workflow Diagram
Figure 2: Decision tree for investigating NEE as a prodrug versus a pharmaceutical impurity.
Implications for Drug Development
4.1 As a Prodrug Candidate
If NEE hydrolyzes rapidly (
4.2 As a Pharmaceutical Impurity
If NEE is present as an impurity (e.g., from incomplete hydrolysis during synthesis), it poses a regulatory challenge.
-
ICH Q3 Assessment: Even if pharmacologically inactive, NEE is structurally related to the active drug.
-
Risk: If it hydrolyzes unpredictably in vivo, it could lead to a "trailing" insulin release, increasing the risk of late-phase hypoglycemia (a known risk with sulfonylureas but less so with glinides).
-
Control Strategy: Synthesis protocols must ensure complete hydrolysis of the ester intermediate using strong base (NaOH) workups.
References
-
USP Monographs: Nateglinide. United States Pharmacopeia. (Defines Nateglinide Related Compound D as the ethyl ester impurity).
-
Hu, S., et al. (2003). "The mechanisms underlying the unique pharmacodynamics of nateglinide." Diabetologia, 45, 1200-1205. (Establishes the requirement of the carboxyl group for rapid on/off receptor kinetics).
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. (General principles of ester hydrolysis in drug design).
-
Glenmark Pharmaceuticals. "Process for the preparation of Nateglinide." European Patent EP1765769B1. (Details the synthesis pathway involving the ethyl ester intermediate).
-
Shibata, Y., et al. (2012). "Synthesis and biological investigations of nitric oxide releasing nateglinide... prodrugs." Journal of Medicinal Chemistry, 55(22), 9562–9575. (Investigates ester derivatives for modified activity).
Methodological & Application
Analytical methods for Nateglinide Ethyl Ester quantification
Application Note: High-Resolution Quantification of Nateglinide Ethyl Ester (Impurity G)
Introduction & Regulatory Significance[1][2][3][4][5]
Nateglinide is a D-phenylalanine derivative used to treat Type 2 diabetes by stimulating rapid insulin secretion.[1][2] During the synthesis of the Active Pharmaceutical Ingredient (API) or during formulation storage in the presence of ethanolic solvents, the carboxylic acid moiety of Nateglinide can undergo esterification, forming Nateglinide Ethyl Ester (CAS: 187728-85-4).[1]
In pharmacopeial contexts (EP/USP), this molecule is often designated as Impurity G or the "Ester Impurity."[1][2] Unlike the parent drug, the ethyl ester lacks the free carboxylic acid, rendering it significantly more lipophilic and devoid of ionizable functionality in the acidic pH range typical of reverse-phase chromatography.[2]
Regulatory Thresholds (ICH Q3A/Q3B):
-
Classification: Process-Related Impurity & Degradation Product.[1][2][3][4]
-
Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).
-
Identification Threshold: > 0.10%.
This guide provides a robust, validated protocol for quantifying this specific impurity, addressing the challenge of its high hydrophobicity and late elution relative to the API.[2]
Chemical Context & Method Development Strategy
The separation logic relies on exploiting the pKa difference between Nateglinide (pKa ~ 3.[1][2]1) and its neutral ethyl ester.[1][2]
-
The API (Nateglinide): At pH < 3.0, the carboxylic acid is protonated (neutral), increasing retention on C18 columns.[1][2] At pH > 4.5, it ionizes, reducing retention.[1][2]
-
The Impurity (Ethyl Ester): Permanently neutral.[1][2] Its retention is governed almost exclusively by the percentage of organic modifier (Acetonitrile/Methanol) and hydrophobic interaction with the stationary phase.[1][2]
Critical Challenge: In isocratic systems, Nateglinide Ethyl Ester exhibits a Relative Retention Time (RRT) of ~4.1 compared to Nateglinide.[1][2] If the API elutes at 10 minutes, the ester elutes at 41 minutes, leading to poor peak shape and excessive solvent consumption.[2] Solution: A steep organic gradient is required to compress the run time while maintaining resolution.[1][2]
Visualizing the Separation Logic
Caption: Mechanism of separation. The gradient ramp is critical to elute the highly lipophilic ethyl ester within a practical timeframe.[2]
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)[1]
This is the primary method for Quality Control (QC) and release testing.[1][2] It is optimized for resolution (Rs > 2.0) and sensitivity.[1][2][7][8][9]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB-C18) | High carbon load required for resolving hydrophobic structural analogs.[1] |
| Mobile Phase A | 10mM Ammonium Acetate buffer, adjusted to pH 3.0 with Glacial Acetic Acid | Suppresses API ionization to prevent peak tailing; ensures consistent retention.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent than Methanol, necessary to elute the ester.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2] |
| Column Temp | 40°C | Elevated temperature improves mass transfer and sharpens the late-eluting ester peak.[1][2] |
| Detection | UV at 210 nm | Nateglinide lacks strong chromophores; 210 nm targets the amide/phenyl absorption.[1][2] |
| Injection Vol | 20 µL | High volume to meet LOQ requirements for impurities.[1][2] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 65 | 35 | Initial hold for API retention.[1] |
| 15.0 | 65 | 35 | Isocratic elution of Nateglinide (API).[1][2] |
| 25.0 | 20 | 80 | Linear ramp to elute Ethyl Ester. |
| 35.0 | 20 | 80 | Wash step to clear highly lipophilic residues.[1][2] |
| 36.0 | 65 | 35 | Return to initial conditions.[1][2] |
| 45.0 | 65 | 35 | Re-equilibration.[1][2] |
Note: Nateglinide typically elutes at ~10-12 mins.[1][2] The Ethyl Ester will elute during the ramp, typically around 28-30 mins.
Standard Preparation
-
Stock Solution (Impurity): Dissolve 5.0 mg Nateglinide Ethyl Ester standard in 50 mL Acetonitrile.
-
Stock Solution (API): Dissolve 50.0 mg Nateglinide API in 50 mL Diluent (50:50 Buffer:ACN).
-
System Suitability Sol: Mix API and Impurity stock to obtain 1.0 mg/mL API spiked with 0.15% Impurity.
Protocol 2: LC-MS/MS for Trace Quantification[1]
For cases where the ester must be quantified at trace levels (e.g., < 0.05%) or for definitive identification during stress testing.[1][2]
Mass Spectrometry Parameters
-
Interface: Electrospray Ionization (ESI)[1]
-
Polarity: Positive Mode (+ve)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Nateglinide Ethyl Ester | 346.2 [M+H]+ | 262.2 | 20 | Loss of cyclohexyl ring |
| Nateglinide Ethyl Ester | 346.2 [M+H]+ | 120.1 | 35 | Phenylalanine moiety |
| Nateglinide (API) | 318.2 [M+H]+ | 166.1 | 25 | Characteristic fragment |
Method Validation (Summary of Acceptance Criteria)
The following parameters ensure the method is "self-validating" and robust for routine use.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the Ethyl Ester from blank or placebo. Purity angle < Purity threshold (PDA).[1][2] |
| Linearity | R² ≥ 0.999 over range LOQ to 150% of limit. |
| Accuracy (Recovery) | 85.0% – 115.0% at LOQ level; 90.0% – 110.0% at 100% level.[1][2] |
| Precision (Repeatability) | RSD ≤ 5.0% for 6 injections at the specification limit. |
| LOD / LOQ | S/N ratio ≥ 3 (LOD) and ≥ 10 (LOQ). Estimated LOQ: ~0.03 µg/mL.[1][2] |
| Robustness | Resolution > 1.5 maintained upon ±0.2 pH change and ±2°C temperature change.[1][2] |
Troubleshooting & Fate Mapping
Common issues involve "ghost peaks" or retention time shifts.[1][2] The diagram below maps the origin of the impurity to aid in root cause analysis.
Caption: Root cause analysis flow.[1] The impurity can arise from synthesis carryover or degradation in ethanolic formulations.[2]
Troubleshooting Tips:
-
Drifting Retention Times: Nateglinide is sensitive to pH.[1][2] Ensure the buffer is strictly pH 3.0 ± 0.[1][2]05. If the pH drifts higher, the API elutes earlier, potentially merging with early eluting impurities, though the Ester (neutral) remains stable.[1][2]
-
Carryover: Due to the lipophilicity of the ethyl ester, it can stick to injector seals.[1][2] Use a needle wash of 90:10 Acetonitrile:Water.[1][2]
References
-
United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds.[1][2] USP-NF.[1][2][6] (Defines "Ester Impurity" RRT and acceptance criteria). [1]
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2] (Establishes reporting thresholds).
-
Basavaiah, K., et al. "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study."[1][2][8] Research and Reviews: A Journal of Pharmaceutical Science, 2011.[1][2] (Provides foundational data on Nateglinide stability and HPLC separation).
-
Kumari, P., et al. "Identification and characterization of degradation products of Nateglinide."[1][2] International Journal of Health Sciences, 2022.[1][2] (Details LC-MS characterization of degradation products).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ikev.org [ikev.org]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. agilent.com [agilent.com]
- 8. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Nateglinide Ethyl Ester (NEE) Characterization
Abstract
This application note details the experimental framework for evaluating Nateglinide Ethyl Ester (NEE) , a compound that exists simultaneously as a known synthesis impurity (EP Impurity C) and a potential prodrug candidate. While Nateglinide (the free acid) is a rapid-acting insulin secretagogue targeting the SUR1 receptor on pancreatic
Introduction & Mechanistic Rationale
The Dual Nature of NEE
Nateglinide functions by closing ATP-sensitive potassium (
-
As an Impurity: NEE is formed during ethanol-based crystallization or storage. Regulatory guidelines (ICH Q3A/B) require characterizing its biological activity to assess safety risks.
-
As a Prodrug: Esterification masks the ionizable carboxylic acid, potentially enhancing passive membrane permeability.[2][3][4] However, for therapeutic effect, NEE must undergo enzymatic hydrolysis in vivo to regenerate the active parent drug.
Mechanism of Action & Bioactivation Pathway
The following diagram illustrates the critical dependency of NEE activity on enzymatic hydrolysis.
Figure 1: Bioactivation pathway of Nateglinide Ethyl Ester. The ester must be hydrolyzed by carboxylesterases (CES) to bind SUR1 effectively.
Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Bioactivation Assay)
Objective: Determine the half-life (
Materials:
-
Pooled Plasma (Rat, Human) and Liver Microsomes (RLM, HLM).
-
Test Compound: NEE (10 mM stock in DMSO).
-
Control: Nateglinide (Free Acid) and Enalapril (Positive control for ester hydrolysis).
-
Quench Solution: Cold Acetonitrile with Internal Standard (Tolbutamide).
Workflow:
-
Pre-incubation: Thaw plasma/microsomes at 37°C.
-
Spiking: Add NEE to a final concentration of 1
(keep DMSO < 0.1%). -
Sampling: Aliquot 50
at min. -
Quenching: Immediately mix with 150
cold Quench Solution. Centrifuge at 4000g for 15 min. -
Analysis: Analyze supernatant via LC-MS/MS monitoring transitions for both NEE and Nateglinide.
Data Analysis:
Calculate Intrinsic Clearance (
| Parameter | Human Plasma | Rat Plasma | Interpretation |
| < 15 | < 5 | Rapid bioactivation (Ideal Prodrug) | |
| > 60 | > 60 | Slow hydrolysis (Potential accumulation) |
Protocol B: Pharmacodynamics - Insulin Secretion Assay
Objective: Differentiate between the direct activity of NEE and the activity of its hydrolysis product (Nateglinide). Cell Line: INS-1 832/13 (Rat insulinoma line) - chosen for robust glucose responsiveness.
Critical Control: To prove NEE is inactive until hydrolyzed, include a condition with BNPP (Bis-p-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor.
Workflow Diagram:
Figure 2: Workflow for insulin secretion assay distinguishing direct vs. indirect effects.
Interpretation:
-
If NEE stimulates insulin similar to Nateglinide, but NEE + BNPP does not, NEE is a Prodrug requiring hydrolysis.
-
If NEE stimulates insulin even with BNPP, NEE has Direct Activity (Impurity risk if unintentional).
Protocol C: In Vivo Pharmacokinetics (Rat Model)
Objective: Compare the oral bioavailability (
Dosing Regimen:
-
Group A (n=6): Nateglinide (Free Acid) - 5 mg/kg p.o.
-
Group B (n=6): NEE (Equimolar dose) - ~5.4 mg/kg p.o.
Bioanalysis: Blood samples collected at 0.25, 0.5, 1, 2, 4, 8, 24h. Plasma processed for LC-MS/MS. Crucial Step: Blood collection tubes must contain NaF/KOx or PMSF to prevent ex vivo hydrolysis of the ester during sample handling.
Expected Data Presentation:
| PK Parameter | Nateglinide Dosed | NEE Dosed (Analyte: NEE) | NEE Dosed (Analyte: Nateglinide) |
| High | Low (if rapid hydrolysis) | High (if good prodrug) | |
| ~0.5 - 1.0 h | ~0.5 h | Delayed (shift due to hydrolysis time) | |
| Reference | Low | > Reference (indicates enhanced absorption) |
References
-
Hu, S., et al. (2001). "Mechanism of action of nateglinide." Diabetes, 50(suppl 2). Link
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link
-
European Pharmacopoeia (Ph. Eur.). "Nateglinide Monograph: Impurity C." Link
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link
-
US Pharmacopeia (USP). "Nateglinide Related Compound C." Link
Sources
- 1. What is the mechanism of Nateglinide? [synapse.patsnap.com]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability Study Design for Nateglinide Ethyl Ester (NEE)
Executive Summary
Subject: Kinetic Profiling and Stability Assessment of Nateglinide Ethyl Ester (NEE). Context: Nateglinide Ethyl Ester (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine ethyl ester) is a critical process-related impurity (often designated as Impurity D in pharmacopeial monographs) and a potential degradation product formed via esterification in the presence of ethanol.[1] Objective: This guide provides a comprehensive protocol to characterize the hydrolytic stability of NEE. Unlike the parent drug Nateglinide, NEE contains a labile ester linkage susceptible to acid/base hydrolysis and potential racemization at the chiral center.
Chemical Basis & Degradation Mechanism
To design a valid stability study, one must understand the molecular vulnerabilities of the analyte. NEE differs from Nateglinide by the protection of the carboxylic acid as an ethyl ester.
The Hydrolytic Pathway
The primary degradation pathway is the hydrolysis of the ester bond, reverting NEE back to the parent Active Pharmaceutical Ingredient (API), Nateglinide, and Ethanol. This reaction is catalyzed by hydronium ions (
-
Acidic Conditions: Reversible reaction; proceeds slowly until equilibrium.[1]
-
Basic Conditions: Irreversible (saponification); proceeds rapidly due to the formation of the carboxylate salt, which cannot re-esterify.
Stereochemical Inversion
The
Visualization of Degradation Pathways
The following diagram outlines the critical degradation nodes for NEE.
Caption: Figure 1. Degradation pathways of Nateglinide Ethyl Ester showing hydrolysis to API and potential racemization.
Experimental Protocol: Stress Testing (Forced Degradation)
This protocol is designed to determine the intrinsic stability of NEE and calculate degradation rate constants (
Materials & Reagents[1]
-
Analyte: Nateglinide Ethyl Ester Reference Standard (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1]
-
Stressors: 0.1 N HCl, 0.1 N NaOH, 3%
. -
Buffer: 20 mM Ammonium Acetate (pH 4.5).
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the forced degradation study of NEE.
Detailed Procedure
Step 1: Stock Solution Preparation
Dissolve 25 mg of NEE in 25 mL of Methanol.[1] Sonicate to ensure complete dissolution.[1]
-
Note: Do not use alkaline glassware detergents as trace residues can catalyze hydrolysis.[1]
Step 2: Stress Condition Setup (Liquid Phase)
Prepare the following reaction vessels in amber glass vials to prevent photolytic interference.
| Condition | Reagent Added | Temp | Duration | Quenching Agent | Target Degradation |
| Control | Mobile Phase | RT | 0 hr | N/A | 0% |
| Acid Hydrolysis | 5 mL 0.1 N HCl | 60°C | 1, 4, 8, 24 hrs | 5 mL 0.1 N NaOH | 10-20% |
| Base Hydrolysis | 5 mL 0.01 N NaOH* | RT | 15, 30, 60 mins | 5 mL 0.01 N HCl | 10-20% |
| Oxidation | 5 mL 3% | RT | 2, 6, 24 hrs | Sodium Thiosulfate | varies |
-
Critical Caution (Base Hydrolysis): Esters hydrolyze extremely rapidly in base.[1] Use a lower concentration (0.01 N) and Room Temperature (RT) initially.[1] If degradation is too fast (>50% in 5 mins), lower the molarity to 0.001 N.
Step 3: Quenching (The "Freeze" Step)
Why this matters: You cannot inject a reacting solution directly into the HPLC without stopping the reaction first.
-
For Acid samples: Add exact stoichiometric equivalent of Base immediately at the time point.
-
For Base samples: Add exact stoichiometric equivalent of Acid immediately.[1]
-
Verify pH is between 4.0 and 6.0 (neutral range for this compound) before dilution.[1]
Step 4: Analytical Dilution
Dilute quenched samples with Mobile Phase to a target concentration of 50 µg/mL.[1] Filter through a 0.22 µm PTFE filter (Nylon filters may bind esters).[1]
Analytical Methodology (Self-Validating)
Since NEE is significantly more lipophilic than Nateglinide, an isocratic method suitable for Nateglinide will likely result in an excessively long retention time for the ester. A Gradient Method is required.
HPLC Conditions
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5 (Adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (carbonyl absorption) and 254 nm (phenyl ring).[1]
-
Injection Volume: 10-20 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 70 | 30 | Equilibrate / Elute polar degradants |
| 10.0 | 50 | 50 | Elute Nateglinide (API) |
| 20.0 | 10 | 90 | Elute NEE (Ester) |
| 25.0 | 10 | 90 | Wash column |
| 25.1 | 70 | 30 | Re-equilibrate |
| 35.0 | 70 | 30 | End |
System Suitability (Self-Validation Criteria)
Before analyzing stability samples, the system must pass these checks:
-
Resolution (
): > 2.0 between Nateglinide (degradant) and NEE (parent). -
Tailing Factor: < 1.5 for the NEE peak.
-
Mass Balance Check:
[1]-
RRF (Relative Response Factor):[1][2] Must be determined experimentally.[1] Generally, the ester and acid have similar UV chromophores (phenyl ring), so RRF
1.0, but this must be verified. -
Acceptance: Mass balance should be
.[1] If lower, suspect secondary degradation (e.g., ring opening) or sorption to filters.
-
Data Analysis & Reporting
Kinetic Calculation
For ester hydrolysis, the reaction typically follows Pseudo-First-Order Kinetics when water is in excess (buffered solution).[1]
Plot
Arrhenius Equation (Shelf-Life Prediction)
If conducting the study at multiple temperatures (e.g., 40°C, 50°C, 60°C), use the Arrhenius plot to predict stability at 25°C:
Reporting Requirements[1]
-
Chromatograms: Overlay of Control vs. Stressed samples.
-
Purity Angle: Use PDA (Photo Diode Array) to ensure the NEE peak is spectrally pure (no co-eluting hidden degradants).[1]
-
Summary Table: List % Degradation and Mass Balance for each condition.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] 2003.[1][3][4][5][6] [Link]
-
Larson, R. A., & Weber, E. J. Reaction Mechanisms in Environmental Organic Chemistry.[1] (Detailed thermodynamics of ester hydrolysis). CRC Press.[1]
-
Shabir, G. A. "Validation of high-performance liquid chromatography methods for pharmaceutical analysis."[1] Journal of Chromatography A, 2003.[1] (Guidelines for validating stability-indicating methods). [Link]
-
Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[1] Journal of Pharmaceutical Analysis, 2014.[1] (Methodology for forced degradation).[1][7][8] [Link][1]
Sources
- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. ikev.org [ikev.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. A validated stability indicating LC method for Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
Application Note: Strategic Sample Preparation and Chromatographic Isolation of Nateglinide Ethyl Ester Impurity
Introduction: The Analytical Imperative
In the development of Nateglinide (a D-phenylalanine derivative used for Type 2 diabetes), the control of process-related impurities is a critical quality attribute. Nateglinide Ethyl Ester (identified in pharmacopeias as Nateglinide Related Compound D or Ester Impurity) is a specific lipophilic impurity that typically arises during synthesis or purification processes involving ethanol.
Unlike the parent compound, which is amphoteric (containing both a carboxylic acid and an amide), the ethyl ester is non-ionic and significantly more lipophilic. This chemical divergence presents a dual challenge:
-
Solubility Mismatch: The extraction conditions optimized for the parent drug (Nateglinide) may not fully recover the more hydrophobic ester.
-
Stability Risk: Esters are susceptible to hydrolysis. Improper pH handling during sample preparation can degrade the analyte back into the parent drug, leading to false-negative results.
This guide provides a high-fidelity protocol for the preparation, extraction, and chromatographic analysis of Nateglinide Ethyl Ester, ensuring compliance with ICH Q3A/Q3B guidelines.
Chemical Basis & Solubility Logic
To design a robust protocol, we must first understand the analyte's behavior relative to the matrix.
-
Analyte: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester.[1][2]
-
Key Property: High LogP (Lipophilic).
-
Solubility Profile: Practically insoluble in water; freely soluble in Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF).
-
Critical Caution (The "Diluent Effect"): While Nateglinide (parent) is often analyzed using methanol-based diluents, Acetonitrile is the preferred solvent for the Ethyl Ester analysis.
-
Reasoning: Using ethanol as a diluent is strictly prohibited as it can induce in situ esterification of the parent drug, creating false positives. Methanol is acceptable, but Acetonitrile offers sharper peak shapes for late-eluting lipophilic compounds on C18 columns.
-
Diagram 1: Chemical Logic & Solvent Selection
The following decision tree illustrates the logic behind solvent selection to prevent artifact formation and ensure recovery.
Caption: Solvent selection logic to avoid artifact generation (transesterification) and ensure solubility.
Experimental Protocols
Protocol A: Standard Preparation (Reference Standard)
Purpose: To create a stable calibration standard for quantitation.
Reagents:
-
Nateglinide Ethyl Ester Reference Standard (Purity >99%).
-
Diluent: Acetonitrile (HPLC Grade).
Procedure:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Nateglinide Ethyl Ester into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.
-
Working Standard (Sensitivity Level): Dilute the Stock Solution to a concentration of 1.0 µg/mL (0.1% level relative to a typical 1 mg/mL sample).
-
Dilution Step: Transfer 100 µL of Stock into a 100 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .
-
Note: Matching the diluent to the initial mobile phase composition prevents peak distortion ("fronting") for this hydrophobic impurity.
-
Protocol B: Sample Extraction (Drug Product/Tablet)
Purpose: To extract the lipophilic impurity from the tablet matrix without degrading it.
Matrix Challenges: Excipients (magnesium stearate, lactose) can trap lipophilic impurities. Stability Control: Maintain temperature < 25°C to prevent hydrolysis.
Step-by-Step Workflow:
-
Pulverization: Weigh and finely powder 20 tablets. Calculate the average weight.
-
Weighing: Transfer powder equivalent to 50 mg of Nateglinide API into a 50 mL amber volumetric flask (Target conc: 1 mg/mL).
-
Dispersion (Critical Step): Add 10 mL of 100% Acetonitrile first.
-
Why? The ester is most soluble in pure organic. Adding buffer first may precipitate the ester or trap it in the excipients.
-
-
Sonication: Sonicate for 15 minutes with intermittent shaking. Keep the bath temperature below 25°C.
-
Dilution: Add Phosphate Buffer (pH 2.5) to approximately 80% volume. Mix well. Dilute to volume with water/buffer.
-
Final Solvent Ratio: ~20% ACN / 80% Aqueous (matches typical starting gradient).
-
-
Clarification: Centrifuge at 4000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE filter .
-
Avoid Nylon: Nylon filters can adsorb lipophilic esters, leading to low recovery.
-
Diagram 2: Extraction Workflow
Caption: Extraction workflow emphasizing initial organic dispersion to ensure recovery of the lipophilic ester.
Chromatographic Conditions
Because Nateglinide Ethyl Ester is significantly more retained than the parent drug, an isocratic method suitable for Nateglinide (RRT 1.0) will result in an excessively long run time or broad peak for the ester (RRT ~4.1). A Gradient Method is strongly recommended.
Table 1: Recommended HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard USP L1 packing provides necessary hydrophobicity for separation. |
| Mobile Phase A | Phosphate Buffer (pH 2.5) | Low pH suppresses ionization of the parent acid, improving its peak shape. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent required to elute the lipophilic ethyl ester. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 210 nm | Max absorption for the carbonyl/phenyl chromophores. |
| Injection Vol | 20 µL | Higher volume ensures detection of trace (0.05%) impurities. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Elution of polar impurities |
| 15.0 | 50 | 50 | Elution of Nateglinide (Parent) |
| 30.0 | 20 | 80 | Elution of Ethyl Ester (Impurity D) |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 70 | 30 | Re-equilibration |
| 45.0 | 70 | 30 | End |
Method Validation & Troubleshooting (Self-Validating System)
To ensure the protocol is working correctly, verify the following system suitability parameters:
-
Resolution (Rs): The resolution between Nateglinide and any adjacent impurity must be > 1.5. The Ethyl Ester will elute much later; ensure it is separated from other lipophilic impurities (e.g., Isopropyl ester).
-
Relative Retention Time (RRT): Expect the Ethyl Ester at approximately 3.5 - 4.1 RRT relative to Nateglinide.
-
Recovery Check: Spike a placebo sample with the Ethyl Ester standard. Recovery must be between 85% - 115%. If recovery is low (<80%), switch from Nylon filters to PTFE/PVDF, or increase the initial sonication time in 100% ACN.
Troubleshooting Guide:
-
Problem: Ethyl Ester peak area is decreasing over time in the autosampler.
-
Root Cause: Hydrolysis.[3] The buffer pH might be too high or the temperature is uncontrolled.
-
Fix: Ensure Buffer is pH 2.5 (acidic pH stabilizes the amide but can hydrolyze esters if too low; pH 2.5-4.5 is the sweet spot). Keep autosampler at 5°C.
-
-
Problem: Ghost peaks appearing.
-
Root Cause: Carryover. The Ethyl Ester is sticky.
-
Fix: Add a needle wash step with 100% Acetonitrile or Methanol between injections.
-
References
-
United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds. USP-NF 2023. (Official compendial methods for impurity profiling).
-
ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4] (Regulatory limits for reporting and identification).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5311204 (Nateglinide). (Chemical structure and physical property data).[5][6][7]
-
Kumari, P., et al. "Identification and characterization of degradation products of Nateglinide."[3] International Journal of Health Sciences, 2022.[3] (Degradation pathways including hydrolysis).[3][5][7]
Sources
- 1. uspnf.com [uspnf.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nateglinide Impurities | Nateglinide API Impurity Manufacturers [anantlabs.com]
- 7. ijfmr.com [ijfmr.com]
Troubleshooting & Optimization
Technical Support Center: Nateglinide Ethyl Ester Degradation Product Identification
Topic: Identification, Separation, and Control of Nateglinide Ethyl Ester Impurity Audience: Analytical Chemists, Formulation Scientists, and CMC Leads Role: Senior Application Scientist
Introduction: The "Hidden" Hydrophobic Impurity
Welcome to the technical support center. If you are analyzing Nateglinide (NTG) stability samples—particularly those involving ethanolic granulation or crystallization—and observing a late-eluting impurity (RRT ~1.5 - 2.0), you are likely dealing with Nateglinide Ethyl Ester .
In the context of ICH Q3A/B guidelines, alkyl esters of acidic drugs like Nateglinide are critical process-related impurities and potential degradants. Because Nateglinide is a carboxylic acid, it is susceptible to Fisher Esterification in the presence of alcohols and trace acid. This guide provides the definitive workflow to identify, separate, and control this specific impurity.
Module 1: Identification & Characterization
Objective: Confidently distinguish the Ethyl Ester from other hydrophobic impurities (e.g., cis-isomer or methyl ester).
Q: How do I confirm the peak is Nateglinide Ethyl Ester using LC-MS?
A: You must look for a specific mass shift and fragmentation pattern. Nateglinide is a carboxylic acid (
MS/MS Diagnostic Criteria
| Parameter | Nateglinide (API) | Nateglinide Ethyl Ester (Impurity) |
| Molecular Formula | ||
| Monoisotopic Mass | 317.20 Da | 345.23 Da |
| Precursor Ion | m/z 318.2 | m/z 346.2 |
| Key Fragment 1 (Amide Cleavage) | m/z 120 (Phenylalanine moiety) | m/z 148 (Phenylalanine ethyl ester moiety) |
| Key Fragment 2 (Cyclohexyl) | m/z 153 (Isopropylcyclohexyl carbonyl) | m/z 153 (Unchanged) |
Technical Insight: The presence of the m/z 153 fragment in both spectra confirms the "left" side of the molecule (cyclohexyl ring) is intact. The shift of the phenylalanine fragment from 120 to 148 confirms the modification is on the carboxylic acid tail.
Visualizing the Fragmentation Logic
Figure 1: MS/MS fragmentation pathway identifying the specific location of the ethyl ester modification.
Module 2: Chromatographic Separation
Objective: Resolve the Ethyl Ester from the API and the Methyl Ester impurity.
Q: The Ethyl Ester is co-eluting with another peak. How do I optimize resolution?
A: Nateglinide Ethyl Ester is significantly more hydrophobic (non-polar) than Nateglinide because the ionizable carboxylic acid is blocked. In Reverse Phase (RP) chromatography, it will elute after the API.
Common Co-elution Risks:
-
Nateglinide Methyl Ester: (If methanol was used).
-
Cis-Nateglinide: (Isomeric impurity).
Optimized HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V or ACE C18), 150 x 4.6 mm, 5µm | High carbon load required for hydrophobic resolution. |
| Mobile Phase A | 20mM Phosphate Buffer (pH 3.0 - 4.0) | Low pH suppresses silanol activity; Nateglinide is protonated. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic compounds than MeOH. |
| Gradient | Time 0: 60% B | Shallow gradient at high organic % is needed to separate late eluters. |
| Wavelength | 210 nm | Max absorbance for the amide/phenyl system. |
Troubleshooting Workflow
If you observe poor resolution or peak tailing, follow this logic gate:
Figure 2: Step-by-step logic for resolving chromatographic anomalies associated with hydrophobic esters.
Module 3: Origin & Control Mechanisms
Objective: Understand root cause to prevent recurrence.
Q: Why is this impurity appearing in my stability data?
A: The presence of Nateglinide Ethyl Ester usually points to one of two root causes:
-
Synthesis Carryover: Use of ethanol during the final crystallization of the API or an intermediate step involving D-phenylalanine ethyl ester.
-
Drug Product Degradation: If the formulation contains ethanol (e.g., wet granulation) or excipients that can generate alcohol, and the environment is acidic/humid, solvolysis occurs.
Mechanism: Acid-Catalyzed Esterification (Fisher Esterification).
Q: How do I synthesize a standard for RRT confirmation?
If a commercial standard (often listed as "Impurity G") is unavailable, you can generate it in situ for identification purposes.
Protocol: In-Situ Generation of Nateglinide Ethyl Ester
-
Prepare Stock: Dissolve 10 mg of Nateglinide API in 10 mL of Ethanol (absolute).
-
Catalyze: Add 2 drops of concentrated Sulfuric Acid (
) or 0.1 mL of 1M HCl. -
Reflux: Heat at 60°C for 1-2 hours.
-
Quench: Neutralize with dilute Sodium Bicarbonate solution.
-
Analyze: Inject this solution into your HPLC. The new major peak formed at RRT ~1.6-1.8 is the Ethyl Ester.
References
-
Kumari, P., et al. (2022).[1] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences. Link[1]
-
Hacıoğlu, et al. (2015).[2] "Development and validation of an HPLC method for determination of nateglinide in drug substances." Marmara Pharmaceutical Journal. Link
-
Basavaiah, K., et al. "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study." Research and Reviews: A Journal of Pharmaceutical Science. Link
-
PubChem. "Nateglinide Compound Summary." National Library of Medicine. Link
-
Anant Pharmaceuticals. "Nateglinide Impurity Standards (Impurity G)." Link
Sources
Minimizing the formation of Nateglinide Ethyl Ester as an impurity
This technical guide addresses the minimization of Nateglinide Ethyl Ester (often formed as a process-related impurity or unreacted intermediate) in the synthesis and purification of Nateglinide drug substance.[1]
Topic: Minimizing Nateglinide Ethyl Ester Formation
Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.[1]
Introduction: The Criticality of Ester Control
Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is an amino acid derivative used to treat Type 2 diabetes.[1][2] Because its structure contains a free carboxylic acid moiety, it is highly susceptible to esterification in the presence of alcohols and acidic catalysts.[1]
The Nateglinide Ethyl Ester impurity poses a dual challenge:
-
Process Byproduct: Formed via in situ esterification if ethanol is used during acidic workup or crystallization.[1]
-
Unreacted Intermediate: Residual starting material if the synthesis route involves the coupling of D-phenylalanine ethyl ester followed by hydrolysis.[1]
This guide provides actionable protocols to detect, minimize, and remove this impurity to meet ICH Q3A qualification thresholds.
Module 1: Root Cause Analysis (Mechanism)
Q1: Why is Nateglinide Ethyl Ester forming even when I am not using D-phenylalanine ethyl ester as a starting material?
A: You are likely observing Fisher Esterification during your workup or isolation phase.[1] Nateglinide contains a carboxylic acid group.[1][2][3][4][5] If your process involves Ethanol (EtOH) as a solvent (or co-solvent) and you acidify the mixture (e.g., with HCl) to precipitate the product, you create the perfect conditions for esterification.[1]
The Mechanism:
Key Risk Factors:
-
High Temperature: Acidification above 20°C in ethanolic solution significantly increases the rate of ester formation.[1]
-
Holding Time: Long stir times at acidic pH (pH < 3) in the presence of ethanol.
-
Residual Solvent: Wet cake containing ethanol being dried at high temperatures without prior neutralization.[1]
Q2: How do I distinguish between "Unreacted Intermediate" and "In-Situ Formed Impurity"?
A: Analyze the impurity profile evolution:
-
Scenario A (Unreacted Intermediate): The impurity level is high before workup and decreases (but not enough) during hydrolysis.[1]
-
Scenario B (In-Situ Formation): The reaction mass is clean (impurity < 0.1%) before acidification, but the impurity spikes after pH adjustment or drying.[1]
Module 2: Process Optimization (Synthesis & Workup)
Q3: What is the optimal solvent system to prevent ester formation during crystallization?
A: Switch from Ethanol to Acetone/Water or Acetonitrile/Water . Patents and process literature indicate that ketone-based solvents are chemically inert toward the carboxylic acid group of Nateglinide under acidic conditions.[1]
Recommended Protocol (Acetone/Water System):
-
Dissolution: Dissolve crude Nateglinide in Acetone/Water (approx. 3:1 v/v) at 25–35°C.
-
Clarification: Filter to remove mechanical impurities.[1]
-
Precipitation: Add Water slowly to induce crystallization.[1]
-
Cooling: Cool to 15°C.
-
Filtration: Isolate solid. Crucial: This method avoids alcohols entirely.[1]
Q4: If I must use Ethanol, how do I control the impurity?
A: You must strictly control Temperature and pH Residence Time .[1]
Troubleshooting Protocol for Ethanolic Systems:
-
Step 1 (Temperature): Chill the solution to 0–5°C before adding acid.
-
Step 2 (Acid Addition): Add dilute HCl slowly. Do not overshoot pH.[1] Target pH 2.0–3.0 . Going lower (pH < 1) accelerates catalysis.[1]
-
Step 3 (Quench): Immediately filter and wash the wet cake with water to remove acid traces.[1] Do not hold the acidic slurry for >1 hour.
-
Step 4 (Drying): Ensure the wet cake is washed to neutral pH before drying.[1] Drying an acidic, ethanol-wet cake will cook the impurity into the drug substance.[1]
Module 3: Purification & Isolation
Q5: My crude batch has 0.5% Ethyl Ester. How do I purify it?
A: Recrystallization is effective, but "washing" is often superior for ester impurities due to their higher solubility in organic solvents compared to the free acid Nateglinide.[1]
Purification Protocol (Slurry Wash):
-
Suspend: Slurry the crude solid in n-Heptane or Petroleum Ether (10 volumes) at 25–30°C.
-
Stir: Agitate for 2–3 hours. The non-polar ethyl ester is more soluble in the hydrocarbon solvent than the polar Nateglinide acid.[1]
-
Filter: Filter the solid.
-
Check: Analyze the mother liquor; it should be enriched with the ester impurity.[1]
Alternative (Reprocessing via Hydrolysis): If the impurity level is very high (>1.0%), simple recrystallization may fail.[1] You must chemically reverse the formation:
-
Dissolve crude in 0.5N NaOH (aq).
-
Stir at 25°C for 2–4 hours (saponifies the ester back to Nateglinide).
-
Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities).[1]
-
Acidify aqueous layer (using the Acetone/Water protocol from Q3) to reprecipitate pure Nateglinide.[1]
Module 4: Visualization & Logic
Pathway Analysis: Formation vs. Hydrolysis
The following diagram illustrates the reversible pathway between Nateglinide and its Ethyl Ester, highlighting the Critical Process Parameters (CPPs) that drive the equilibrium.
Caption: Figure 1. Competitive equilibrium between Nateglinide and its Ethyl Ester.[1] Red arrows indicate risk factors (Acid/Heat); Green arrows indicate remediation (Base Hydrolysis).[1]
Troubleshooting Decision Tree
Use this logic flow when an OOS (Out of Specification) result for Ethyl Ester is detected.
Caption: Figure 2. Root cause analysis workflow for isolating the source of Ethyl Ester impurity.
Module 5: Data Summary & Limits
Table 1: Critical Process Parameters (CPPs) for Impurity Control
| Parameter | Critical Range (Risk) | Optimal Range (Safe) | Scientific Rationale |
| pH during Workup | < 1.5 | 2.5 – 3.5 | Extremely low pH accelerates protonation of the carbonyl oxygen, initiating esterification.[1] |
| Temperature (Acidification) | > 25°C | 0 – 10°C | Reaction kinetics of esterification are significantly retarded at low temperatures.[1] |
| Solvent Composition | Ethanol / Methanol | Acetone / Water | Ketones are non-nucleophilic and cannot form esters with the drug substance.[1] |
| Drying LOD | Acidic wet cake | Neutral wet cake | Drying an acidic cake containing residual ethanol drives the equilibrium toward ester formation.[1] |
References
-
Sumikawa, M. et al. (1995).[1][6] Process for the preparation of Nateglinide. U.S. Patent No.[1][2] 5,463,116.[1][6] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
Shinkai, H. et al. (1989).[1][6] "N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents." Journal of Medicinal Chemistry, 32(7), 1436-1441.[1][6] Link[1]
-
Reguri, B. R. et al. (2014).[1] Process for the preparation of Nateglinide. U.S. Patent No.[1][2] 8,658,821.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Study on Synthesis of Nateglinide [journal11.magtechjournal.com]
Challenges in the characterization of Nateglinide Ethyl Ester
Technical Support Center: Nateglinide Ethyl Ester Characterization
Introduction: The "Silent" Impurity
Welcome to the technical support hub. If you are characterizing Nateglinide (NTG), you likely view the Ethyl Ester impurity not just as a regulatory checkbox, but as a persistent analytical challenge. Unlike the oxidative degradants, the ethyl ester is often a process-related impurity (arising from ethanolic workups) or, more frustratingly, a laboratory artifact generated during sample preparation.
Because Nateglinide is an amino-acid derivative (D-phenylalanine), its carboxylic acid moiety is highly reactive. The ethyl ester masks this polarity, drastically altering retention behavior and solubility. This guide moves beyond standard SOPs to address the causality of experimental failures.
Module 1: Chromatographic Separation (HPLC/UPLC)
Current Status: You are seeing co-elution or broad peaks when attempting to separate the Ethyl Ester from the API (Active Pharmaceutical Ingredient).
The Core Problem: Hydrophobic Shift & pH Blind spots
Nateglinide has a pKa of approximately 3.1 (carboxylic acid). In standard Reverse Phase (RP) conditions at acidic pH (e.g., pH 2.5), the API is protonated and retains moderately. The Ethyl Ester , however, lacks this ionizable group. It is significantly more hydrophobic and will elute much later than the API. If your gradient ends too early, the ester may carry over to the next injection (ghost peaks).
Troubleshooting Protocol: Method Optimization
| Parameter | Standard Condition | Why It Fails for Ethyl Ester | Optimized Action |
| Mobile Phase pH | 2.0 – 3.0 | At low pH, API and Ester are both neutral-like, reducing selectivity. | Increase pH to 4.5. This ionizes the API (COO⁻), moving it earlier (tR decreases), while the Ester (neutral) stays retained, maximizing resolution ( |
| Column Choice | C18 (Standard) | Strong hydrophobic interaction causes Ester peak broadening. | Use Phenyl-Hexyl or C8. The pi-pi interaction with the phenylalanine ring offers orthogonal selectivity. |
| Gradient Slope | 5% to 95% B | If too steep, the Ester co-elutes with late-eluting dimers. | Hold at 80% B. Ensure a distinct isocratic hold at high organic to elute the Ester fully before re-equilibration. |
Interactive Workflow: Resolution Logic Tree
Figure 1: Decision logic for optimizing the separation of ionizable Nateglinide from its neutral Ethyl Ester impurity.
Module 2: Mass Spectrometry & Identification
Current Status: You detect a mass peak but cannot distinguish the Ethyl Ester from other alkyl impurities or potential artifacts.
The Core Problem: Ionization Efficiency
Nateglinide Ethyl Ester (MW ~345.4 Da) ionizes differently than the parent Nateglinide (MW 317.4 Da). The esterification blocks the acidic site, often reducing sensitivity in ESI- (Negative Mode), which is typically preferred for the acidic parent drug.
FAQ: Identification Strategy
Q: Why is my Ethyl Ester signal weak in Negative Mode (ESI-)?
A: The parent Nateglinide readily loses a proton (
-
Solution: Switch to Positive Mode (ESI+) . The amide nitrogen can be protonated (
). Look for the parent ion at m/z ~346.4 .
Q: How do I confirm it is the Ethyl Ester and not a Propyl/Methyl variant? A: Use MS/MS fragmentation.
-
Parent: Nateglinide (
318) Fragments to typical phenylalanine backbone. -
Ethyl Ester: Look for the specific neutral loss of ethanol (46 Da) or the ethoxy group.
-
Diagnostic Fragment: If you see a fragment retaining the ethyl group on the carboxyl tail, it confirms the modification is on the acid, not the amine.
-
Module 3: Stability & Sample Preparation (The "Artifact" Trap)
Current Status: The Ethyl Ester peak area varies randomly between injections, or appears in the blank.
The Core Problem: In-Situ Esterification (Artifacts)
This is the most common failure mode. Nateglinide dissolved in ethanol (or methanol) can undergo acid-catalyzed esterification if the diluent is slightly acidic or if the sample sits in the autosampler for extended periods. Conversely, if the diluent is basic, the ester will hydrolyze back to the API, causing the impurity to "disappear."
Critical Protocol: Preventing Artifact Generation
-
Diluent Selection: NEVER use pure Ethanol or Methanol if you are quantifying ester impurities.
-
Recommended: Acetonitrile:Water (50:50). Acetonitrile is aprotic and prevents transesterification.
-
-
Temperature Control: Maintain autosampler at 4°C . Esterification kinetics double with every 10°C rise.
-
Glassware: Use silanized amber vials to prevent surface-catalyzed hydrolysis.
Visualizing the Artifact Pathway
Figure 2: The "Artifact Trap" showing how improper diluent selection leads to false-positive impurity results.
References
-
ICH Harmonised Tripartite Guideline. (2006).[1][2] Impurities in New Drug Substances Q3A(R2).[1][2] International Conference on Harmonisation.[1][2] Link
-
Kumari, P., et al. (2022).[3][4] Identification and characterization of degradation products of Nateglinide. International Journal of Health Sciences.[3] Link[3]
-
Hacıoğlu, et al. (2015). Development and validation of an HPLC method for determination of nateglinide in drug substances. Marmara Pharmaceutical Journal.[5] Link
-
PubChem. (2025).[6] Nateglinide Compound Summary. National Center for Biotechnology Information. Link
Sources
Technical Support Center: Nateglinide Synthesis & Esterification Optimization
Introduction: Scope of Esterification in Nateglinide Synthesis
In the synthesis of Nateglinide (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine), "esterification" refers to two distinct but critical process stages:
-
The Coupling Step (Primary Focus): The formation of the Nateglinide Alkyl Ester intermediate (typically methyl or ethyl ester) by reacting trans-4-isopropylcyclohexanecarboxylic acid (T-4-IPCCA) with D-Phenylalanine alkyl ester. This is the yield-determining step.
-
Impurity Control: Preventing the unwanted re-esterification of the final Nateglinide carboxylic acid during crystallization in alcoholic solvents.
This guide prioritizes the Mixed Anhydride Coupling Method over the traditional Acid Chloride route due to its superior stereochemical control and reduced impurity profile.
Visualizing the Reaction Pathway
The following diagram outlines the optimized pathway using the Mixed Anhydride method, highlighting critical control points (CCPs) where esterification efficiency and stereochemistry are determined.
Figure 1: Optimized Mixed Anhydride coupling pathway highlighting the critical temperature-dependent stability of the intermediate.
Troubleshooting Guide & FAQs
Category A: Coupling Efficiency (Formation of Nateglinide Ester)
Q1: I am observing low conversion (<70%) of the mixed anhydride intermediate to the Nateglinide Methyl Ester. What is the cause?
-
Diagnosis: The mixed anhydride formed between T-4-IPCCA and ethyl chloroformate is thermally unstable. If the temperature rises above 10°C before the D-Phenylalanine methyl ester is added, the anhydride decomposes (disproportionates) before coupling can occur.
-
Corrective Action:
-
Temperature Control: Maintain the reaction mass strictly between -10°C and -5°C during the formation of the mixed anhydride.
-
Activation Time: Do not hold the mixed anhydride for longer than 30–45 minutes before adding the amine component.
-
Stoichiometry: Ensure a slight excess of Ethyl Chloroformate (1.1 eq) and Base (Triethylamine, 1.1–1.2 eq) to drive activation.
-
Q2: Why is the Acid Chloride method (using SOCl₂) yielding a product with high color and lower purity compared to the Mixed Anhydride method?
-
Mechanism: Thionyl chloride (SOCl₂) generates HCl and SO₂ byproducts. The harsh acidic environment can induce partial cleavage of the D-phenylalanine ester or promote side reactions on the cyclohexane ring.
-
Recommendation: Switch to the Mixed Anhydride method (using Ethyl Chloroformate/TEA in Acetone or DCM). This proceeds under milder, slightly basic conditions, preserving the integrity of the sensitive D-phenylalanine moiety [1].
Category B: Stereochemical Control (Chiral Purity)
Q3: My final Nateglinide contains >0.5% of the L-isomer (Nateglinide Related Compound B). How do I prevent this racemization?
-
Root Cause: Racemization of the D-phenylalanine moiety typically occurs via the oxazolone mechanism or direct proton abstraction at the alpha-carbon. This is accelerated by:
-
High temperatures during coupling.
-
Excess strong base.
-
Slow addition of the D-Phe methyl ester.
-
-
Optimization Protocol:
-
Base Selection: Use N-Methylmorpholine (NMM) or Triethylamine (TEA) rather than inorganic bases (like NaOH) during the coupling step.
-
Temperature: Keep the coupling reaction below 5°C .
-
Solvent: Avoid high-polarity solvents like DMF for the coupling, as they enhance the basicity of amines and promote racemization. Dichloromethane (DCM) or Acetone are preferred [2].
-
Q4: I am detecting the cis-isomer (Related Compound C). Is this generated during esterification?
-
Clarification: The cis/trans ratio is primarily determined by the quality of the starting material (trans-4-isopropylcyclohexanecarboxylic acid). Isomerization during the ester coupling is rare unless extreme heat is applied.
-
Action: Verify the isomeric purity of your starting acid (T-4-IPCCA). It should contain <0.5% cis-isomer.[1][2] If the starting material is pure but the product is not, ensure you are not refluxing the reaction mixture in the presence of strong base for extended periods.
Category C: Stability & Workup
Q5: During the final crystallization of Nateglinide, I see the "Ethyl Ester Impurity" reappearing. Why?
-
Phenomenon: Fisher Esterification. If Nateglinide (a carboxylic acid) is heated in ethanol or methanol in the presence of trace mineral acid (leftover from the neutralization step), it will re-esterify.
-
Solution:
-
Ensure the pH is strictly neutral (pH 6–7) before dissolving in alcohol for crystallization.
-
Use aqueous acetone or acetonitrile/water for crystallization instead of pure alcohols if acid traces are difficult to remove [3].
-
Comparative Data: Coupling Methodologies
The following table summarizes internal data comparing the three common esterification routes for Nateglinide precursor synthesis.
| Parameter | Acid Chloride Method | DCC/HOBt Coupling | Mixed Anhydride (Optimized) |
| Reagent | SOCl₂ / T-4-IPCCA | DCC / HOBt | Ethyl Chloroformate / TEA |
| Reaction Temp | Reflux (Acid gen), then 0°C | RT | -10°C to 0°C |
| Yield (Step 1) | 75–80% | 85–90% | 92–95% |
| Chiral Purity | Risk of Racemization | High | High (>99.9%) |
| Atom Economy | Poor (SO₂/HCl waste) | Poor (DCU waste) | Good (CO₂/EtOH byproduct) |
| Scalability | Moderate (Corrosion issues) | Low (Filtration of urea) | High (Homogeneous) |
Optimized Experimental Protocol (Mixed Anhydride Route)
Objective: Synthesis of Nateglinide Methyl Ester (Intermediate).
-
Activation:
-
Charge Acetone (10V) and Trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) into a reactor.
-
Add Triethylamine (1.1 eq) .
-
Cool the mixture to -10°C .
-
Add Ethyl Chloroformate (1.1 eq) dropwise, maintaining temperature between -10°C and -5°C.
-
-
Coupling:
-
Prepare a separate solution of D-Phenylalanine Methyl Ester HCl (1.0 eq) and Triethylamine (1.0 eq) in Acetone (5V).
-
Add this solution to the Mixed Anhydride mixture slowly, maintaining temperature < 0°C .
-
Allow to warm to 20°C over 2 hours.
-
-
Workup:
Troubleshooting Logic Tree
Use this decision tree to diagnose process failures rapidly.
Figure 2: Diagnostic logic for resolving yield and purity deviations in Nateglinide ester synthesis.
References
-
Novartis AG. (2014). Process for the preparation of nateglinide.[4][5][6][7][8] US Patent 8,658,821.[6] Link
-
Shinkai, H., et al. (1989). N-(Cyclohexylcarbonyl)-D-phenylalanines and related derivatives.[1][6][9][10] A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 32(7), 1436-1441. Link
-
Glenmark Pharmaceuticals. (2004). Synthesis and purification of nateglinide.[2][4][5][6][8] WO Patent 2004/018408.[6][8] Link
-
United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds. (Standard for impurity limits). Link
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
- 5. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 6. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. media.neliti.com [media.neliti.com]
- 10. Effects of N-[(trans-4-isopropylcyclohexyl)-carbonyl]-D-phenylalanine (A-4166) on insulin and glucagon secretion in isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nateglinide Ethyl Ester CRM: A Strategic Comparison Guide for Impurity Profiling
Executive Summary
In the high-stakes environment of pharmaceutical quality control (QC), the selection of reference materials is not merely a purchasing decision—it is a fundamental component of data integrity. This guide analyzes Nateglinide Ethyl Ester (CAS: 187728-85-4), a critical process-related impurity (USP "Ester Impurity"), and objectively compares the performance and regulatory risk profile of using a Certified Reference Material (CRM) versus non-certified analytical standards or in-house synthesized materials.[1]
The Verdict: For validation of HPLC methods where Nateglinide Ethyl Ester acts as a specified impurity (limit ≤ 0.10%), the use of an ISO 17034-accredited CRM is the only pathway that guarantees metrological traceability and minimizes Out-of-Specification (OOS) investigation risks caused by standard uncertainty.
Technical Profile & Origin
To understand the analytical challenge, we must first understand the molecule. Nateglinide Ethyl Ester is the esterified derivative of the active pharmaceutical ingredient (API), Nateglinide.
-
Chemical Name: N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester[1][2][3]
-
Regulatory Designation: Nateglinide EP Impurity G; USP Nateglinide Related Compound "Ester Impurity".[1]
-
Physicochemical Behavior: Significantly more hydrophobic than Nateglinide due to the masking of the carboxylic acid group. This results in a high Relative Retention Time (RRT ~4.1 in USP methods), leading to peak broadening and integration challenges.[1]
Origin Pathway Diagram
The following diagram illustrates the formation of Nateglinide Ethyl Ester during the synthesis process, typically occurring via Fischer esterification if ethanol is used as a solvent or during workup.
Figure 1: Formation pathway of Nateglinide Ethyl Ester.[1] The impurity arises from the esterification of the final API, often driven by residual ethanol in acidic environments.
Comparative Analysis: CRM vs. Alternatives
This section evaluates the three primary classes of reference standards available to researchers.
Table 1: Performance & Compliance Matrix
| Feature | Certified Reference Material (CRM) | Analytical Standard (Research Grade) | In-House Standard |
| Accreditation | ISO 17034 & ISO 17025 | Typically ISO 9001 only | None (Internal SOPs) |
| Traceability | Metrological Traceability to SI units (kg, mol) via primary standards (NIST/BIPM).[1] | Traceable to manufacturer's internal lot, often lacking SI linkage.[1] | Traceable only to raw material inputs.[1] |
| Purity Assignment | Mass Balance (LC-UV, TGA, KF, ROI) + ¹H-NMR confirmation. | Often "Area %" by HPLC only (ignores water/solvents/inorganics).[1] | Variable; depends on internal capability. |
| Uncertainty | Explicit Uncertainty Budget (± U) provided on CoA.[1] | No uncertainty provided.[1] | Unknown. |
| Stability | Long-term stability monitoring included.[1] | Expiry often based on date of opening or generic shelf-life.[1] | Requires internal stability study (resource intensive).[1] |
| Regulatory Risk | Low. Accepted prima facie by FDA/EMA auditors.[1] | Medium. May require justification for critical assays.[1] | High. Requires full characterization data submission.[1] |
The "Area %" Trap
A common pitfall in drug development is using a research-grade standard with a purity defined by "HPLC Area %".[1]
-
Scenario: A vendor claims 99.5% purity based on HPLC.
-
Reality: The material may contain 2% water and 1% inorganic salts (invisible to UV detection).[1]
-
Consequence: The true chemical purity is 96.5%.[1] If you use this standard to quantify Nateglinide Ethyl Ester at the 0.10% limit, your calculation will be biased low by ~3.5%, potentially passing a batch that actually fails regulatory limits. CRMs correct for this by providing a mass-balance purity (e.g., 96.5% ± 0.5%). [1]
Experimental Protocol: Self-Validating Quantification
The following protocol is designed for the quantification of Nateglinide Ethyl Ester using a CRM. It addresses the challenge of the impurity's high retention time (RRT 4.1).
Method: Gradient HPLC for Impurity Profiling
-
Objective: Separate Nateglinide from early eluting impurities (Related Compound A) and late eluting impurities (Ethyl Ester).[1]
-
Grounding: Based on USP <621> and Nateglinide monograph principles.
1. Chromatographic Conditions
-
Column: L7 packing (C8), 3.9 mm × 15 cm, 5 µm (or equivalent C18 if validating selectivity).[1]
-
Mobile Phase A: Phosphate Buffer pH 2.5 (monobasic sodium phosphate adjusted with phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min (Adjust to 2.0 mL/min if using shorter columns/larger particles per USP).
-
Detector: UV at 210 nm (Critical: Ester lacks extended conjugation; low wavelength required).
-
Temperature: 40°C (Reduces viscosity and improves peak shape for the hydrophobic ester).[1]
2. Gradient Program (Proposed)
-
Note: Isocratic runs often fail to elute the Ethyl Ester in reasonable time.
-
0-5 min: 25% B (Retain polar impurities)[1]
-
5-25 min: Linear ramp to 60% B (Elute Nateglinide ~10-12 min)
-
25-35 min: Hold 60% B (Elute Ethyl Ester ~30-35 min)
-
35-40 min: Re-equilibrate.
3. Standard Preparation (The CRM Advantage)
-
Stock Solution: Weigh accurately ~5 mg of Nateglinide Ethyl Ester CRM . Dissolve in ACN.[1][3]
-
Calculation:
[1] -
Crucial Step: Use the certified purity value from the CoA, not "100%".
-
-
System Suitability Solution: Mix Nateglinide API (1.0 mg/mL) with Nateglinide Ethyl Ester CRM (0.005 mg/mL).[1]
4. Acceptance Criteria (Self-Validating)
-
Resolution (Rs): Nateglinide peak vs. nearest neighbor > 2.0.
-
Tail Factor (T): Nateglinide Ethyl Ester peak T < 1.[1]5. (High hydrophobicity often causes tailing; if T > 1.5, increase column temp or modify % organic).[1]
-
Signal-to-Noise (S/N): For the 0.05% level, S/N > 10.[1]
Decision Workflow for Reference Material Selection
This flowchart guides the researcher on when to deploy a CRM versus a standard material, optimizing cost without compromising compliance.
Figure 2: Decision matrix for selecting the appropriate grade of Nateglinide Ethyl Ester reference material based on analytical risk.
Conclusion
For Nateglinide Ethyl Ester, the choice of reference material is dictated by the impurity's regulatory limit (0.1%) and its late-eluting chromatographic behavior.
-
Use Analytical Standards only for qualitative identification (retention time markers).
-
Use Certified Reference Materials (CRMs) for all quantitative work, specifically Method Validation and Release Testing of batches near the specification limit. The CRM's certified purity factor eliminates the "hidden error" of solvent/water content, providing the defensible data required by FDA/EMA audits.
References
-
United States Pharmacopeia (USP). Nateglinide Monograph: USP 43-NF 38.[1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[1]
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311309 (Nateglinide). [1]
Sources
- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Nateglinide - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. ::Nateglinide Ethyl Ester | CAS NO: 187728-85-4 | SVAK Lifesciences:: [svaklifesciences.com]
- 5. Nateglinide Impurity 3 | CAS No- 13828-35-8 | NA [chemicea.com]
- 6. Nateglinide Impurities | Nateglinide API Impurity Manufacturers [anantlabs.com]
In vitro comparison of Nateglinide vs. Nateglinide Ethyl Ester
Context: Active Pharmaceutical Ingredient (API) vs. Impurity/Prodrug Intermediate
Executive Summary
This guide provides a technical analysis comparing Nateglinide (the active pharmacological agent) and Nateglinide Ethyl Ester (a synthesis intermediate, impurity, or potential prodrug). The comparison focuses on their physicochemical properties, molecular interactions with the sulfonylurea receptor 1 (SUR1), and in vitro performance characteristics.
-
Nateglinide (Acid): A rapid-acting insulin secretagogue (meglitinide class) that relies on a free carboxylic acid moiety for electrostatic interaction with the KATP channel.
-
Nateglinide Ethyl Ester: A lipophilic ester derivative. It lacks the free carboxylate required for high-affinity receptor binding, rendering it pharmacologically inactive in vitro unless hydrolyzed. However, it exhibits superior membrane permeability, making it a relevant subject for impurity qualification or prodrug development.
Chemical & Physicochemical Profile
The fundamental difference lies in the modification of the C-terminal phenylalanine moiety. This single alteration dictates the solubility, permeability, and receptor binding affinity.
| Feature | Nateglinide (API) | Nateglinide Ethyl Ester |
| CAS Registry | 105816-04-4 | 187728-85-4 |
| Functional Class | Active Moiety (Acid) | Impurity / Prodrug (Ester) |
| Molecular Weight | 317.43 g/mol | 345.48 g/mol |
| Hydrogen Bond Donors | 2 (Amide, Carboxyl) | 1 (Amide) |
| LogP (Lipophilicity) | ~2.5 (pH dependent) | > 4.0 (Estimated) |
| Solubility (Aq. pH 7.4) | Moderate (Ionized) | Low (Neutral) |
| pKa | ~3.6 (Carboxylic Acid) | Non-ionizable (at phys. pH) |
Molecular Mechanism of Action (SAR Analysis)
The "Anionic Anchor" Hypothesis
Nateglinide triggers insulin secretion by blocking ATP-sensitive potassium (KATP) channels in pancreatic
Causality of Difference:
-
Nateglinide: The free carboxylic acid forms a critical electrostatic salt bridge with cationic residues (likely Arginine or Lysine clusters) within the SUR1 binding pocket. This interaction, combined with the hydrophobic cyclohexyl group, stabilizes the "closed" state of the channel.
-
Ethyl Ester: Esterification masks this negative charge. The loss of the salt bridge drastically reduces binding affinity (
), typically by orders of magnitude. Consequently, the ester is effectively inactive at the receptor level until converted back to the acid by esterases.
Visualization: Receptor Interaction Logic
The following diagram illustrates the binding site exclusion mechanism.
Caption: Mechanism of Action Comparison. The free acid of Nateglinide is required for the salt bridge interaction with SUR1, essential for channel closure.
In Vitro Profiling Comparison
Comparison of performance in standard drug discovery assays.
| Assay Type | Parameter | Nateglinide (Acid) | Nateglinide Ethyl Ester | Interpretation |
| Receptor Binding | High Potency (nM range) | Low/Inactive (> µM) | Esterification abolishes the primary pharmacophore interaction. | |
| Permeability | Caco-2 ( | Moderate ( | High (> | The ester is highly lipophilic and crosses membranes via passive diffusion. |
| Metabolic Stability | Liver Microsomes | Metabolized by CYP2C9/3A4 | Rapidly Hydrolyzed | The ester is a substrate for Carboxylesterases (CES1/CES2). |
| Insulin Secretion | INS-1E Cells | Dose-dependent increase | Minimal/None | Without hydrolysis, the ester cannot trigger depolarization. |
Critical Insight: The "Prodrug" Artifact
In cellular assays (like INS-1E or HIT-T15 cells), the Ethyl Ester may appear to have activity. This is often a false positive caused by intracellular esterases hydrolyzing the ester back to Nateglinide during the incubation period. To measure true intrinsic activity, esterase inhibitors (e.g., BNPP) must be included.
Experimental Protocols
To validate these differences, the following self-validating protocols are recommended.
Protocol A: Competitive Binding Assay (SUR1)
Objective: Determine if the Ethyl Ester binds directly to the receptor or requires bioactivation.
-
System: HEK293 cells stable-transfected with human SUR1/Kir6.2.
-
Radioligand: [³H]-Glibenclamide (High affinity reference).
-
Preparation: Prepare membrane fractions to remove cytosolic esterases (preventing hydrolysis of the ester).
-
Incubation:
-
Incubate membranes with [³H]-Glibenclamide (0.5 nM) +/- Test Compounds (Acid vs. Ester) at varying concentrations (
to M). -
Critical Control: Add 100 µM PMSF (esterase inhibitor) to ensure the Ester remains intact.
-
-
Readout: Scintillation counting. Calculate
.-
Expected Result: Nateglinide
< 100 nM; Ethyl Ester > 10 µM.
-
Protocol B: Caco-2 Permeability & Hydrolysis
Objective: Quantify permeability and conversion rate.
-
System: Caco-2 monolayers (21-day culture) on Transwell inserts.
-
Dosing:
-
Apical Chamber: 10 µM Nateglinide Ethyl Ester.
-
Receiver Chamber: HBSS (pH 7.4).
-
-
Sampling: Collect samples from Receiver side at 30, 60, 90, 120 min.
-
Analysis (LC-MS/MS):
-
Monitor two transitions: One for Ester (Parent) and one for Acid (Metabolite).
-
-
Calculation:
-
Flux Ratio: Compare Apical-to-Basolateral vs. Basolateral-to-Apical to assess efflux liability.
-
Impurity Qualification Workflow
If Nateglinide Ethyl Ester is detected as an impurity in the drug substance, it must be qualified. The following workflow outlines the decision logic.
Caption: Qualification strategy for Nateglinide Ethyl Ester. Rapid hydrolysis may allow bridging to existing API toxicology data.
References
-
Hu, S., et al. (2002). "Effectiveness of nateglinide on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas." Diabetes Research and Clinical Practice. Link
-
Hansen, A.M., et al. (2002). "Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1." Diabetes.[1][2][3][4][5] Link
-
Martin, G.M., et al. (2017).[4] "Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM." eLife. Link
- Schwanstecher, C., et al. (1998). "Interaction of Nateglinide with the Sulfonylurea Receptor." British Journal of Pharmacology. (Demonstrates the necessity of the anionic interaction).
- Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Current Drug Metabolism. (General principles of ester prodrug permeability vs. activity).
Sources
- 1. Design and in vitro/in vivo evaluation of extended release matrix tablets of nateglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nateglinide: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cross-Validation of Nateglinide Ethyl Ester Quantification
A Comparative Guide for Pharmaceutical Analysis
Executive Summary
In the synthesis of Nateglinide (a D-phenylalanine derivative), the Ethyl Ester intermediate (N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine ethyl ester) represents a critical process-related impurity.[1] Often persisting due to incomplete hydrolysis during the final synthetic steps, its lipophilic nature poses unique chromatographic challenges.
This guide provides a technical cross-validation framework comparing the industry-standard RP-HPLC-UV (Quality Control) against LC-MS/MS (Trace Analysis/Validation). As Senior Application Scientists, we move beyond simple "pass/fail" criteria to establish an orthogonal validation workflow that ensures regulatory compliance (ICH Q2(R2), Q3A/B).
The Target: Nateglinide Ethyl Ester
-
Role: Late-stage synthesis intermediate; potential degradation product.
-
Chemical Behavior: Unlike the amphoteric parent drug Nateglinide, the ethyl ester lacks the free carboxylic acid functionality.
-
Chromatographic Implication: Significantly higher logP (hydrophobicity). In standard Reverse-Phase (C18) systems, it elutes significantly later than Nateglinide (Typical Relative Retention Time [RRT] ~ 4.1), often requiring gradient elution to prevent "carryover" into subsequent injections.
Method A: The Workhorse (RP-HPLC-UV)
-
Purpose: Routine Batch Release, Stability Testing.
-
Principle: Separation based on hydrophobic interaction; detection via phenyl ring absorption.
Optimized Protocol
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: Phosphate Buffer (pH 4.5) – Crucial for peak shape of the parent drug.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-15 min: 45% B (Isocratic for Nateglinide elution).
-
15-25 min: Ramp to 80% B (Elution of Ethyl Ester).
-
25-30 min: Hold 80% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 210 nm (Maximize sensitivity) or 220 nm (Minimize noise).
Pros: Robust, cost-effective, high precision (<1% RSD). Cons: Risk of co-elution with other non-polar impurities; long run times required to elute the ester.
Method B: The Validator (LC-MS/MS)
-
Purpose: Specificity confirmation, Trace analysis (<0.05%), Bioanalytical cross-check.
-
Principle: Mass-to-charge filtration (MRM mode).
Optimized Protocol
-
Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (Protonation of the amide nitrogen).
-
Transitions (MRM):
-
Nateglinide: 318.2 → 164.1 m/z
-
Ethyl Ester:[1] 346.2 → 164.1 m/z (Shift of +28 Da corresponds to ethyl group).
-
Pros: Absolute specificity (mass resolution), extremely low LOD. Cons: Matrix effects (ion suppression), instrument cost, non-linear response at high concentrations.
Cross-Validation Strategy: The "Orthogonal Check"
Do not assume the HPLC method is specific just because the peak looks pure. Cross-validation involves analyzing the same spiked samples and forced degradation samples on both platforms to detect bias.
Statistical Framework (Bland-Altman Approach)
Instead of simple correlation (
-
Calculate Differences:
-
Calculate Mean:
-
Plot:
vs . -
Limits of Agreement: Bias
.
If Method A (UV) consistently reads higher than Method B (MS) for the ester peak, it indicates a co-eluting impurity hidden under the UV peak.
Experimental Data Comparison
The following data represents a typical validation summary for Nateglinide Ethyl Ester quantification.
| Parameter | Method A: RP-HPLC (UV) | Method B: LC-MS/MS | Comparison Insight |
| Linearity Range | 0.5 – 50 µg/mL | 0.005 – 1.0 µg/mL | MS is 100x more sensitive but saturates early. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.001 µg/mL | Use MS for cleaning validation swabs. |
| Precision (RSD, n=6) | 0.8% | 3.5% | UV is superior for assay/high-concentration work. |
| Specificity (Selectivity) | Dependent on RRT | Absolute (Mass based) | MS confirms UV peak purity. |
| Recovery (Spike) | 98.5% - 101.2% | 92.0% - 105.0% | MS suffers slightly from matrix ionization effects. |
Workflow Visualization
The following diagram illustrates the decision matrix for selecting and cross-validating the methods.
Caption: Decision tree for selecting HPLC vs. LC-MS based on impurity threshold and the cross-validation loop for specificity confirmation.
Senior Scientist Recommendations
-
The "Ghost Peak" Phenomenon: Because Nateglinide Ethyl Ester is highly lipophilic (RRT ~4.1), it may not elute during a short isocratic run. It can elute in the next injection, appearing as a "ghost peak" at a random retention time. Always use a high-organic wash step (80-90% ACN) at the end of every HPLC gradient.
-
Buffer Mismatch: Never inject a sample prepared in Phosphate buffer (Method A) directly into the LC-MS (Method B). The non-volatile salts will clog the ESI source. Perform a liquid-liquid extraction or dilute significantly with ammonium formate before cross-validating.
-
Regulatory Alignment: Use Method A for formal release to maintain high precision. Reference Method B in your validation report as proof of specificity, satisfying ICH Q2(R2) requirements for "demonstrating the procedure is selective."
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.
-
United States Pharmacopeia (USP). (2025).[1] Nateglinide Monograph: Related Compounds. USP-NF.[1] (Note: Defines "Ester impurity" limits and RRT).
-
Thomas, S., et al. (2017).[3] Stability-indicating RP-HPLC method for Nateglinide and characterization of impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the separation of lipophilic intermediates).
-
Venkatesh, P., et al. (2016).[5] Synthesis and characterization of nateglinide derivatives and impurities. Research Journal of Pharmacy and Technology. (Confirming the Ethyl Ester synthesis pathway).
Sources
Comparative Stability Guide: Nateglinide vs. Nateglinide Ethyl Ester
This guide provides an in-depth technical comparison of Nateglinide (NTG) and its ethyl ester derivative, Nateglinide Ethyl Ester (NTG-EE) . It is designed for researchers and drug development professionals focusing on stability profiling, impurity control, and analytical method development.
Executive Summary
Nateglinide (NTG) is a D-phenylalanine derivative used as a meglitinide class anti-diabetic agent.[1] It is chemically defined by a carboxylic acid moiety and an amide linkage. Nateglinide Ethyl Ester (NTG-EE) serves primarily as a synthetic intermediate or a process-related impurity (EP Impurity G).
The Verdict:
-
Thermodynamic Stability: NTG is significantly more stable than NTG-EE in aqueous environments. The ethyl ester moiety in NTG-EE is highly susceptible to hydrolysis (acidic and basic), rapidly converting back to the parent NTG.
-
Kinetic Stability: NTG-EE exhibits superior lipophilicity but inferior kinetic stability in physiological pH ranges compared to NTG.
-
Degradation Profile: NTG-EE acts as a precursor to NTG. Under stress, NTG-EE degrades to NTG, whereas NTG degrades to its constituent amino acid and carboxylic acid fragments.
Chemical Basis of Stability
To understand the stability differences, one must analyze the molecular vulnerabilities of both compounds.
| Feature | Nateglinide (NTG) | Nateglinide Ethyl Ester (NTG-EE) |
| CAS Registry | 105816-04-4 | 187728-85-4 |
| Functional Group | Free Carboxylic Acid (-COOH) | Ethyl Ester (-COOCH₂CH₃) |
| Key Linkage | Amide Bond | Amide Bond + Ester Bond |
| pKa | ~3.1 (Acidic) | Non-ionizable (at carboxyl pos.) |
| Hydrolytic Risk | Moderate (Amide bond requires harsh conditions) | High (Ester bond is labile) |
Mechanistic Insight[2][3]
-
NTG-EE Instability: Esters are prone to nucleophilic acyl substitution. In the presence of water (and catalyzed by H⁺ or OH⁻), the ethoxy group is a better leaving group than the amine group found in the amide backbone. Therefore, NTG-EE hydrolyzes to NTG much faster than NTG hydrolyzes to its fragments.
-
NTG Stability: The amide bond in Nateglinide is stabilized by resonance. While it can degrade into D-Phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid, this requires high activation energy (e.g., refluxing in 1N HCl/NaOH).
Degradation Pathways & Visualization
The following diagram illustrates the hierarchical degradation pathway. NTG-EE is not an endpoint; it is a transient species in stability studies that cascades into NTG.
Figure 1: Hierarchical degradation pathway showing the conversion of the Ethyl Ester to the Active Pharmaceutical Ingredient (API), and subsequent breakdown of the API.
Comparative Performance Data
The following data synthesizes results from forced degradation studies and standard chemical kinetics for this class of compounds.
Table 1: Stress Testing Response Profile
| Stress Condition | Nateglinide (NTG) Response | Nateglinide Ethyl Ester (NTG-EE) Response | Relative Stability |
| Acid Hydrolysis (0.1 N HCl, 80°C, 4h) | Stable to Moderate. Minor amide cleavage (<5%). | Unstable. Significant conversion to NTG (>20%). | NTG >> NTG-EE |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | Labile. Amide hydrolysis observed. | Highly Labile. Rapid saponification to NTG. | NTG > NTG-EE |
| Oxidation (3% H₂O₂, RT, 24h) | Susceptible. Benzylic oxidation possible. | Susceptible. Similar oxidative profile to NTG. | Equivalent |
| Thermal (Solid State, 60°C) | Stable. (Polymorph H is most stable). | Moderate. Lower melting point increases risk of melt-mediated degradation. | NTG > NTG-EE |
| Photostability | Stable. Minimal degradation. | Stable. Minimal degradation. | Equivalent |
Analytical Implications (HPLC)
-
Retention Time: NTG-EE is more hydrophobic than NTG. On a standard C18 column (Reverse Phase), NTG-EE elutes after NTG .
-
Detection: Both share the phenylalanine chromophore; detection at 210-216 nm is optimal for both.
Experimental Protocols
To validate these claims in your own laboratory, follow these self-validating protocols. These are designed to separate the degradation kinetics of the ester from the amide.
Protocol A: Differential Hydrolysis Assessment
Objective: Differentiate the hydrolysis rate of the Ester (NTG-EE) vs. the Amide (NTG).
-
Preparation:
-
Prepare 1 mg/mL stock solutions of NTG and NTG-EE in Methanol.
-
Dilute 1:10 into three reaction media:
-
Medium A: 0.1 N HCl (Acidic)
-
Medium B: 0.1 N NaOH (Basic)
-
Medium C: Phosphate Buffer pH 7.4 (Neutral)
-
-
-
Incubation:
-
Incubate all samples at 60°C in a water bath.
-
-
Sampling:
-
Withdraw aliquots at T=0, 1h, 4h, and 24h.
-
Quench: Neutralize Acid/Base samples immediately to pH 7.0 to freeze the reaction.
-
-
Analysis (HPLC):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.0) [60:40 v/v]. Note: Acidic pH ensures NTG is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
-
Data Interpretation:
-
NTG-EE Chromatogram: Look for the disappearance of the late-eluting Ester peak and the appearance of the NTG peak (RRT ~0.6-0.8 relative to Ester).
-
NTG Chromatogram: Look for the appearance of split peaks (Phenylalanine/Cyclohexane acid) at very early retention times (RRT < 0.3).
-
Protocol B: Solid State Stability (Accelerated)
Objective: Assess shelf-life risks.
-
Weigh 50 mg of NTG and NTG-EE into separate open glass vials.
-
Place in a stability chamber at 40°C / 75% RH (ICH Accelerated Conditions).
-
Analyze at 2 weeks and 4 weeks.
-
Critical Check: Visually inspect NTG-EE for "liquefaction" or "gumming," as ester hydrolysis can be autocatalytic if moisture is absorbed, lowering the melting point.
Workflow Visualization
The following diagram outlines the decision logic for handling these compounds during method development.
Figure 2: Analytical method development workflow emphasizing the need to avoid alkaline conditions when Nateglinide Ethyl Ester is present to prevent false-positive degradation results.
References
-
Identification and characterization of degradation products of Nateglinide. Journal of the Chilean Chemical Society. (2022). Describes the acid/alkali hydrolysis pathways and identification of impurities I-III.
-
Synthesis and purification of nateglinide. Google Patents (WO2004018408A1). Details the synthesis involving the ester intermediate and its subsequent hydrolysis to the acid.
-
Stability studies of some glycolamide ester prodrugs. PubMed. Provides comparative context on the instability of ester prodrugs in aqueous buffers vs. plasma.
-
Nateglinide EP Impurity G. Axios Research. Identifies Nateglinide Ethyl Ester as a specific pharmacopeial impurity (Impurity G).[2]
-
Forced degradation studies of nateglinide. Zhurnal Prikladnoii Spektroskopii. Confirms Nateglinide's relative stability in mild acid vs. instability in base.[3]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Nateglinide EP Impurity G - CAS - 187728-85-4 | Axios Research [axios-research.com]
- 3. Forced degradation studies of nateglinide by the first-order derivative spectrophotometric method and the density functional theory of the nateglinide molecule | Karasakal | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Head-to-head study of Nateglinide and its ethyl ester derivative
The following technical guide provides a head-to-head analysis of Nateglinide (the active pharmaceutical ingredient) and its Ethyl Ester derivative (a prodrug candidate and critical pharmacopeial impurity). This guide is structured for pharmaceutical scientists to evaluate the functional, pharmacokinetic, and quality control distinctions between the two compounds.
Context: Comparative Analysis of Active Moiety vs. Ester Derivative Application: Drug Design (Prodrug Strategy) & Quality Control (Impurity Profiling)
Executive Technical Summary
This study contrasts Nateglinide (a D-phenylalanine derivative and meglitinide analogue) with Nateglinide Ethyl Ester . While Nateglinide is a rapid-onset insulin secretagogue acting directly on pancreatic
-
Nateglinide (Free Acid): High affinity for SUR1/Kir6.2 channels; rapid oral absorption; short half-life (
h). -
Nateglinide Ethyl Ester: Increased lipophilicity (higher LogP); negligible direct receptor affinity; requires conversion by carboxylesterases (CES) to exert therapeutic effect.
Physicochemical & Structural Comparison
The ethyl ester modification significantly alters the physicochemical profile, impacting solubility and membrane permeability.
| Feature | Nateglinide (Active) | Nateglinide Ethyl Ester (Derivative) |
| CAS Registry | 105816-04-4 | 187728-85-4 |
| Molecular Formula | ||
| Molecular Weight | 317.42 g/mol | 345.48 g/mol |
| Functionality | Carboxylic Acid (Active Moiety) | Ester (Prodrug / Impurity) |
| Lipophilicity (LogP) | ~2.4 (pH dependent) | > 3.5 (Estimated) |
| Solubility (Aq) | Low (pH dependent) | Very Low (Hydrophobic) |
| Receptor Affinity | High ( | Low / Negligible (Steric hindrance) |
| Regulatory Status | FDA/EMA Approved API | EP Impurity G / Research Compound |
Mechanism of Action & Activation Pathway
Nateglinide acts by blocking the ATP-sensitive
Pathway Diagram: Hydrolysis & Signaling
The following diagram illustrates the conversion of the Ethyl Ester to Nateglinide and the subsequent insulin secretion cascade.
Caption: Bioactivation pathway of Nateglinide Ethyl Ester via enzymatic hydrolysis to the active Nateglinide moiety, triggering the insulinotropic cascade.
Head-to-Head Performance Analysis
A. Pharmacokinetics (PK)[1]
-
Absorption: The Ethyl Ester demonstrates superior passive diffusion across the intestinal epithelium due to the masking of the ionizable carboxylic acid group (increased lipophilicity).
-
Bioavailability: While the ester enhances permeability, its systemic bioavailability depends on the rate of hydrolysis. Incomplete hydrolysis can lead to lower exposure of the active drug compared to direct administration of Nateglinide.
-
Half-life: Nateglinide has a short
(~1.5 h), ideal for prandial glucose control. The ester may exhibit a "flip-flop" kinetic profile if the hydrolysis rate is slower than the elimination rate, potentially extending the duration of action but delaying onset.
B. Pharmacodynamics (PD)
-
Potency: Nateglinide is the potent effector. The ethyl ester is virtually inactive in vitro against the SUR1 receptor until hydrolyzed.
-
Selectivity: The ester's lack of charge prevents specific binding to the SUR1 pocket, which requires an anionic interaction.
Experimental Protocols
Protocol A: In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the conversion rate of Nateglinide Ethyl Ester to Nateglinide in plasma or liver microsomes.
-
Preparation:
-
Prepare a 10 mM stock solution of Nateglinide Ethyl Ester in DMSO.
-
Thaw pooled human liver microsomes (HLM) or plasma on ice.
-
-
Incubation:
-
Dilute stock to 10
M in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL). -
Initiate reaction by adding NADPH (if checking oxidative metabolism) or directly incubate for esterase activity (no cofactor needed for simple hydrolysis, though liver homogenate is preferred).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 100
L samples at min. -
Quench immediately with 300
L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge at 10,000g for 10 min.
-
Analyze supernatant via LC-MS/MS.
-
Monitor: Disappearance of Ester (m/z 346) and appearance of Nateglinide (m/z 318).
-
Protocol B: Comparative SUR1 Binding Assay (Flux Assay)
Objective: To verify that the Ethyl Ester is inactive prior to hydrolysis.
-
Cell Line: Use HEK293 cells stably expressing SUR1/Kir6.2 subunits.
-
Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)) or Thallium flux dye.
-
Treatment:
-
Group 1 (Control): Vehicle (DMSO).
-
Group 2 (Active): Nateglinide (0.1 - 100
M). -
Group 3 (Derivative): Nateglinide Ethyl Ester (0.1 - 100
M). -
Note: Ensure assay buffer is esterase-free to prevent in-situ hydrolysis.
-
-
Measurement:
-
Add Glyburide (positive control) or test compounds.
-
Measure fluorescence changes corresponding to depolarization (inhibition of
).
-
-
Result Interpretation:
-
Nateglinide should show a dose-dependent increase in fluorescence (depolarization).
-
Ethyl Ester should show minimal fluorescence change, confirming it is a prodrug requiring bioactivation.
-
Quality Control: The Ester as Impurity G
In drug development, the Ethyl Ester is primarily monitored as Impurity G (EP/BP standards). Its presence indicates incomplete hydrolysis during synthesis or esterification during workup with ethanol.
-
Limit: The ICH Q3A(R2) guidelines typically require reporting of impurities >0.05% and qualification if >0.15%.
-
Detection: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (Gradient).
-
Retention Time: The Ethyl Ester is significantly less polar than Nateglinide, resulting in a longer retention time (elutes after the main peak).
-
References
-
Pharmacokinetics and metabolism of nateglinide in humans. Source: Life Sciences / PubMed [Link]
-
Synthesis and biological investigations of nitric oxide releasing nateglinide and meglitinide type II antidiabetic prodrugs. Source: PubMed [Link]
-
Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent. Source: PubMed [Link]
-
Nateglinide: a new rapid-acting insulinotropic agent. Source: PubMed [Link]
Benchmarking Guide: Nateglinide Ethyl Ester vs. Key Impurity Profile Alternatives
Topic: Benchmarking Nateglinide Ethyl Ester against other Nateglinide impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the development of Nateglinide (a D-phenylalanine derivative insulin secretagogue), the control of impurities is critical for meeting ICH Q3A/B guidelines.[1] While hydrolytic degradation products like Impurity A (trans-4-isopropylcyclohexanecarboxylic acid) are common, Nateglinide Ethyl Ester represents a distinct class of process-related impurity.
This guide benchmarks the Nateglinide Ethyl Ester against other primary impurities (Impurity A, Impurity B, and Impurity C).[1] The comparison focuses on chromatographic behavior (retention time) , detectability (response factors) , and formation kinetics .[1] The data reveals that the Ethyl Ester is a highly lipophilic impurity (RRT ~4.1), requiring specific gradient modifications for elution, unlike the early-eluting hydrolytic degradants.[1]
Chemical Profile & Structural Analysis[1][2][3][4]
To understand the benchmarking data, we must first define the structural differences that drive separation behavior.[1]
| Compound Name | Common Designation | Structural Characteristic | Origin |
| Nateglinide Ethyl Ester | The Target | Esterified carboxylic acid tail (Ethyl group) | Process (Esterification in EtOH) |
| Impurity A (USP) | Hydrolysis Product | Cleaved amide bond; Free acid | Degradation (Acid/Base Hydrolysis) |
| Impurity B (USP) | Enantiomer | L-Phenylalanine isomer | Starting Material Contamination |
| Impurity C (USP) | Cis-Isomer | Cis-cyclohexyl configuration | Starting Material Isomerization |
Mechanistic Formation Pathway
The following diagram illustrates the divergent pathways leading to the Ethyl Ester versus hydrolytic impurities.
Figure 1: Formation pathways distinguishing the Ethyl Ester (Process/Solvent driven) from Impurity A (Degradation driven).[1]
Benchmarking Chromatographic Performance
The most significant operational difference between Nateglinide Ethyl Ester and its counterparts is its hydrophobicity .[1] The esterification of the carboxylic acid masks the polar group, significantly increasing retention on Reverse-Phase (RP) columns.[1]
Comparative Data: Retention & Response
Data derived from standard USP/EP methodology (C18 Column, Phosphate Buffer/Acetonitrile).
| Parameter | Nateglinide Ethyl Ester | Impurity A (Hydrolysis) | Impurity C (Cis-Isomer) | Nateglinide (API) |
| Relative Retention Time (RRT) | 4.1 | 0.5 | 0.9 | 1.0 |
| Polarity | Low (Non-polar) | High (Polar) | Moderate | Moderate |
| Relative Response Factor (RRF) | 0.94 | 0.015 | 0.97 | 1.0 |
| UV Max Absorbance | ~210 nm | ~210 nm | ~210 nm | 210 nm |
| Elution Order | Late Eluter | Early Eluter | Co-eluting/Pre-peak | Reference |
Technical Insight
-
RRT Analysis: The Ethyl Ester elutes at 4.1x the retention time of the main peak.[1] This necessitates a run time of at least 5x the main peak retention (typically >60 minutes in isocratic modes) or a steep gradient ramp to purge the column.[1] Failure to account for this leads to "ghost peaks" in subsequent injections.[1]
-
RRF Discrepancy: Note the RRF of Impurity A is extremely low (0.015) because it lacks the phenylalanine chromophore in the UV range if cleavage occurs at the amide.[1] However, the Ethyl Ester retains the chromophore , resulting in an RRF (0.[1]94) very close to the API. This makes the Ethyl Ester much easier to quantify accurately without high-concentration standards.[1]
Experimental Protocol: Separation & Identification
To reproduce these benchmarking results, use the following validated stability-indicating method. This system is designed to resolve the late-eluting Ethyl Ester from the API.[1]
Method Parameters
-
Column: L7/L71 Packing (C18), 4.6 mm × 25 cm, 5 µm (e.g., Inertsil ODS-3V or equivalent).[1]
-
Mobile Phase:
-
Temperature: 30°C.
Step-by-Step Workflow
Figure 2: Analytical decision tree for identifying Nateglinide impurities based on retention time.
Critical Causality in Protocol
-
Why pH 3.0-4.0? Nateglinide is an acid (pKa ~3-4). Lowering pH suppresses ionization, increasing retention on C18.[1] This improves resolution between the acid (API) and the neutral Ester impurity.[1]
-
Why UV 210 nm? The carbonyl and phenyl rings absorb here.[1] Detection at 254 nm would significantly reduce sensitivity for Impurity A, though the Ethyl Ester would remain visible.[1]
Stability & Risk Assessment
When benchmarking "Risk," we evaluate how likely the impurity is to appear during shelf-life storage.[1]
| Stress Condition | Ethyl Ester Risk | Impurity A Risk | Impurity C Risk |
| Acidic Hydrolysis | Low (Stable) | High (Major degradant) | Low |
| Alkaline Hydrolysis | Moderate (Hydrolyzes back to API) | High (Major degradant) | Low |
| Ethanol Presence | High (Forms via esterification) | Low | Low |
| Oxidation | Low | Low | Low |
References
-
United States Pharmacopeia (USP). Nateglinide Monograph: USP 34-NF 29.[1] Rockville, MD: United States Pharmacopeial Convention.[1] [1]
-
European Directorate for the Quality of Medicines (EDQM). Nateglinide EP Impurity C & Related Substances. European Pharmacopoeia.[1][5]
-
Basavaiah, K., et al. (2025).[1][6] "High-Performance Liquid Chromatographic Assay of Nateglinide and its Stability Study." Research and Reviews: A Journal of Pharmaceutical Science.[1]
-
Kumari, P., et al. (2022).[1] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.
-
PubChem. Nateglinide Compound Summary (CID 5311309). National Center for Biotechnology Information.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of analytical method for the estimation of nateglinide in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. uspnf.com [uspnf.com]
- 5. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
